4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Description
Properties
IUPAC Name |
4-isoquinolin-1-yloxy-N,N-dimethyloxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-14(13)19-15-12-6-4-3-5-11(12)7-8-16-15/h3-8,13-14H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGTJANAUJKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Predictive and Methodological Guide to 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine: A Novel Scaffold for Drug Discovery
Abstract
This technical guide addresses the novel chemical entity, 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. As this compound is not documented in publicly available chemical literature or databases, this paper serves not as a review of existing data, but as a predictive analysis and a proposed strategic framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. By deconstructing the molecule into its constituent pharmacophores—isoquinoline, a substituted oxolane, and a dimethylamino group—we will project its physicochemical properties, outline a plausible synthetic route, and design a comprehensive screening cascade to elucidate its biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical matter.
Introduction and Rationale
The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. The title compound, 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, represents an intriguing convergence of privileged structural motifs. The isoquinoline core is a well-established pharmacophore present in a wide array of natural alkaloids and synthetic drugs, known for a diverse range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The substituted tetrahydrofuran (oxolane) ring is also a common feature in many FDA-approved drugs, often serving to modulate solubility, metabolic stability, and target engagement.[5][6][7]
The absence of prior art for this specific molecular architecture presents a unique opportunity. This guide provides an expert-driven, predictive framework to approach this molecule as a novel lead candidate. We will apply established principles of medicinal chemistry and process development to forecast its behavior and outline a rigorous, self-validating experimental plan to unlock its potential.
Molecular Structure Analysis and Predicted Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is paramount, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Structural Deconstruction
The molecule can be dissected into three key functional regions:
-
The Isoquinoline Scaffold: A bicyclic aromatic heterocycle, generally hydrophobic, but with a nitrogen atom that imparts weak basicity.[8]
-
The Oxolane-Amine Core: A five-membered saturated ether ring (tetrahydrofuran) substituted with a tertiary dimethylamino group. This region introduces polarity, sites for hydrogen bonding, and a key stereochemical challenge.
-
The Ether Linkage: Connects the aromatic isoquinoline at the C-1 position to the oxolane ring at the C-4 position, providing rotational flexibility.
Critical Stereochemistry
A critical feature of the target molecule is the presence of two adjacent chiral centers at positions C-3 and C-4 of the oxolane ring. This means the molecule can exist as four distinct stereoisomers (two pairs of enantiomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R)). It is a fundamental principle of pharmacology that different stereoisomers can have vastly different biological activities and toxicological profiles. Therefore, any synthetic and analytical strategy must be stereocontrolled and capable of separating and characterizing each isomer.
Predicted Physicochemical Data
Based on the constituent fragments, we can predict the following properties. These values are estimates intended to guide initial experimental design.
| Property | Predicted Value/Range | Rationale & Justification |
| Molecular Weight | ~272.35 g/mol | Calculated from the molecular formula C₁₆H₂₀N₂O₂. |
| pKa (Most Basic) | 9.5 - 10.2 | The aliphatic N,N-dimethylamino group is a significantly stronger base than the aromatic isoquinoline nitrogen (pKa ≈ 5.14).[1][9] The predicted range is typical for tertiary amines.[10][11] At physiological pH (7.4), this amine will be predominantly protonated. |
| cLogP | 2.0 - 3.0 | The hydrophobic isoquinoline ring (LogP ≈ 2.1) is balanced by the polar oxolane and amine functionalities. This predicted range suggests moderate lipophilicity, which is often favorable for oral bioavailability.[12][13] |
| Aqueous Solubility | Low to Moderate | The molecule's ability to be protonated at physiological pH will enhance its solubility in acidic aqueous media. However, in neutral or basic conditions, the free base may have limited solubility due to the large aromatic system. |
| Hydrogen Bond Donors | 0 | There are no N-H or O-H groups. |
| Hydrogen Bond Acceptors | 4 | (Isoquinoline N, Ether O, Oxolane O, Amine N). This count is favorable under Lipinski's Rule of Five.[13] |
Proposed Strategy for Chemical Synthesis and Characterization
A robust and logical synthetic route is essential for producing the target molecule with high purity and, critically, for controlling its stereochemistry. The proposed strategy is a convergent synthesis built upon the Williamson ether synthesis.
Retrosynthetic Analysis
The key disconnection is at the ether linkage, suggesting a Williamson ether synthesis between a halogenated isoquinoline and a chiral amino alcohol precursor.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-Chloroisoquinoline (Precursor 1) This is a standard, well-documented procedure.[14]
-
To a flask cooled in an ice bath, slowly add phosphoryl chloride (POCl₃) to isoquinoline-N-oxide.
-
After the addition is complete, heat the mixture to reflux (approx. 105 °C) and maintain overnight.
-
Causality: The N-oxide activates the C-1 position of the isoquinoline ring for nucleophilic attack by the chloride from POCl₃, which also serves as the dehydrating agent.
-
Carefully remove excess POCl₃ by distillation under reduced pressure.
-
Quench the residue with ice water and extract the product into dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to yield 1-chloroisoquinoline.[14]
Step 2: Synthesis of a Stereodefined 3-Amino-4-hydroxyoxolane (Precursor 2) This is the most critical part of the synthesis, as it establishes the stereochemistry. Multiple routes exist, often starting from chiral pool materials like malic acid or tartaric acid, or via asymmetric synthesis.[15] A representative route is outlined:
-
Begin with a suitable chiral starting material, such as a derivative of 1,2,4-butanetriol.
-
Protecting group strategies will be employed to differentiate the hydroxyl groups.
-
An intramolecular cyclization, often acid-catalyzed, forms the 3-hydroxytetrahydrofuran ring.[15]
-
The hydroxyl group at C-3 can then be converted to an amine, for example, via a Mitsunobu reaction with phthalimide followed by deprotection, or by oxidation to a ketone followed by reductive amination with dimethylamine.
-
Causality: Each step must be chosen to proceed with predictable stereochemical outcomes (e.g., inversion or retention) to ensure the final amino alcohol has the desired relative and absolute configuration.
Step 3: Williamson Ether Synthesis (Convergent Coupling) This step joins the two precursors.[16][17][18]
-
In a suitable aprotic polar solvent like DMF or DMSO, deprotonate the hydroxyl group of the chiral amino alcohol (Precursor 2) using a strong, non-nucleophilic base such as sodium hydride (NaH).
-
Causality: The alkoxide generated is a potent nucleophile required for the subsequent Sₙ2 reaction.[19][20]
-
Add 1-chloroisoquinoline (Precursor 1) to the solution. The chloro-group at the C-1 position of isoquinoline is activated towards nucleophilic aromatic substitution.[21][22]
-
Heat the reaction mixture to drive the SₙAr reaction to completion.
-
After cooling, quench the reaction with water and extract the final product.
-
Purify via column chromatography followed by preparative chiral HPLC to isolate the desired stereoisomer in high purity.
Analytical Characterization Workflow
A self-validating system of analytical techniques is required to confirm the identity, purity, and stereochemistry of the final compound.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of the complete carbon-hydrogen framework and connectivity. Specific chemical shifts and coupling constants will verify the positions of substituents on both the isoquinoline and oxolane rings. |
| HRMS | Molecular Formula Confirmation | Provides an exact mass measurement, confirming the elemental composition (C₁₆H₂₀N₂O₂) with high precision. |
| FTIR | Functional Group Identification | Shows characteristic peaks for C-H (aromatic and aliphatic), C=N/C=C (aromatic), and C-O (ether) bonds. |
| Chiral HPLC/SFC | Enantiomeric Purity | This is the most critical analysis. A validated chiral chromatography method will separate and quantify the four potential stereoisomers, confirming the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the synthesized material.[23][24][25][26] |
| X-ray Crystallography | Absolute Stereochemistry | If a suitable single crystal can be grown, this technique provides unambiguous proof of the absolute configuration (R/S) at both chiral centers. |
Hypothesized Biological Activity and Proposed Screening Strategy
The molecular structure suggests several promising avenues for biological investigation. The isoquinoline scaffold is a known "privileged structure" that can interact with a wide range of biological targets.[3][27]
Potential Therapeutic Areas and Targets
-
Oncology: Many isoquinoline alkaloids exhibit anticancer properties by intercalating with DNA or inhibiting key enzymes like topoisomerases or protein kinases.[1][2]
-
Neurodegenerative Diseases: The isoquinoline core is found in compounds that target enzymes like acetylcholinesterase (AChE), relevant to Alzheimer's disease.[27]
-
Infectious Diseases: The scaffold has demonstrated antibacterial, antifungal, and antiviral activities.[2][3] The tetrahydrofuran moiety is also present in several antiviral drugs, such as HIV protease inhibitors.[7][28]
Experimental Screening Cascade
A tiered approach, from computational prediction to cellular assays, will efficiently evaluate the molecule's potential.
Protocol: Phase 1 - In Silico and Primary Screening
-
Computational Modeling: Utilize predictive ADME/Tox software (e.g., SwissADME, pkCSM) to forecast properties like blood-brain barrier permeability, P450 metabolism, and potential toxicophores.[12][29][30][31][32] This provides an early-stage risk assessment.
-
Target Docking: Perform molecular docking studies against a panel of high-priority targets (e.g., kinase families, viral proteases) to identify potential binding modes and prioritize experimental screening.
-
Broad-Based Primary Screening: Screen the compound (and each of its separated stereoisomers) against large, commercially available panels (e.g., a kinase panel, a GPCR panel) at a single high concentration (e.g., 10 µM) to identify initial "hits."
Protocol: Phase 2 - Functional Validation
-
IC₅₀ Determination: For any validated hits from Phase 1, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) or activation concentration (EC₅₀).
-
Cell-Based Assays: Progress the most potent compounds into relevant cell-based models. For an anticancer hit, this would involve cytotoxicity assays against a panel of cancer cell lines. For an antiviral hit, this would be a viral replication assay.
Conclusion and Future Directions
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine stands as a promising, unexplored chemical entity. This guide has established a comprehensive, predictive framework for its investigation. The core technical challenges lie in the stereocontrolled synthesis of the 3-amino-4-hydroxyoxolane precursor and the subsequent rigorous analytical separation and characterization of the final stereoisomers. The proposed screening cascade provides a logical and efficient pathway to uncover its potential biological activities. The insights gained from executing this plan will not only define the therapeutic potential of this specific molecule but could also pave the way for a new class of drugs based on this novel scaffold.
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An In-depth Technical Guide to the Pharmacological Mechanism of Action for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological mechanism of action for the novel chemical entity, 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of the well-established pharmacology of isoquinoline derivatives to propose a primary and a secondary hypothesized mechanism of action. The principal hypothesis posits this compound as a potent inhibitor of protein kinases involved in oncogenic signaling pathways. A secondary hypothesis explores its potential as a modulator of neurochemical pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a structured framework for the initial investigation and characterization of this promising compound. Detailed, self-validating experimental protocols are provided to systematically test the proposed mechanisms, alongside visual representations of signaling pathways and experimental workflows to facilitate conceptual understanding.
Introduction and Molecular Scaffolding
The compound 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine integrates two key pharmacophores: the privileged isoquinoline core and a substituted aminofuran moiety. The isoquinoline scaffold is a structural isomer of quinoline and is a core component of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties[1][2]. The N,N-dimethylamine group is a common feature in many centrally acting and peripherally active drugs, often influencing solubility, cell permeability, and receptor interactions[3][4]. The strategic combination of these structural elements suggests a high potential for significant biological activity.
Primary Hypothesized Mechanism of Action: Kinase Inhibition in Oncology
The most prevalent and extensively documented therapeutic application of isoquinoline derivatives is in the field of oncology[1][5][6][7]. Their anticancer effects are often mediated through the inhibition of various protein kinases that are critical for tumor cell proliferation, survival, and metastasis[1][8].
Proposed Molecular Target: The PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in a multitude of human cancers[1][8]. We hypothesize that 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine acts as an inhibitor of one or more kinases within this pathway, with a primary focus on PI3K itself. The isoquinoline ring can potentially mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of the kinase and block its catalytic activity.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Validation of Kinase Inhibition
To validate this hypothesis, a tiered experimental approach is proposed, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.
2.2.1. In Vitro Kinase Inhibition Assay
This protocol outlines a luminescent kinase assay to quantify the inhibitory activity of the compound against a panel of kinases, with a primary focus on PI3K isoforms.
Experimental Protocol: Luminescent Kinase Assay
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound: 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
-
Positive control inhibitor (e.g., Wortmannin)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add 5 µL of the compound dilution or control.
-
Add 10 µL of a kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Isoform | IC₅₀ (nM) |
| PI3Kα | 50 |
| PI3Kβ | 200 |
| PI3Kδ | 35 |
| PI3Kγ | 150 |
| mTOR | 500 |
2.2.2. Cellular Assay: Western Blot Analysis of Pathway Phosphorylation
This protocol assesses the compound's ability to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation status of key downstream proteins.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, which has a known PI3K pathway mutation) to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein and the loading control.
-
Caption: Experimental workflow for Western blot analysis.
Secondary Hypothesized Mechanism of Action: Neuropharmacological Modulation
The presence of the N,N-dimethylamine moiety suggests that 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine may possess activity within the central nervous system. Isoquinoline alkaloids themselves have been shown to interact with various neurotransmitter systems[9].
Proposed Molecular Targets: Dopamine and Serotonin Receptors/Transporters
We hypothesize that the compound could modulate dopaminergic or serotonergic signaling by acting as an agonist, antagonist, or reuptake inhibitor at relevant receptors or transporters.
Experimental Validation of Neuropharmacological Activity
A series of in vitro binding and functional assays can be employed to investigate this hypothesis.
3.2.1. Radioligand Binding Assays
This protocol determines the affinity of the test compound for a panel of CNS receptors and transporters.
Experimental Protocol: Radioligand Binding Assay
-
Reagents and Materials:
-
Membrane preparations from cells expressing specific receptors/transporters (e.g., dopamine D₂, serotonin 5-HT₂ₐ).
-
Radiolabeled ligands (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ).
-
Test compound.
-
Assay buffer.
-
Scintillation cocktail and vials.
-
-
Procedure:
-
In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each compound concentration.
-
Determine the Ki (inhibitory constant) value from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion
While the precise pharmacological mechanism of action of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine remains to be empirically determined, this guide provides a robust, data-driven framework for its initial investigation. The primary hypothesis, centered on the inhibition of oncogenic kinase signaling, is strongly supported by the extensive literature on isoquinoline derivatives. The secondary hypothesis of neuropharmacological activity warrants exploration due to key structural features of the molecule. The detailed experimental protocols provided herein offer a clear and logical path for elucidating the therapeutic potential of this novel compound.
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Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. [Link]
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- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological & Synthetic Utility of 4-(Isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine: A Technical Monograph
Executive Summary
In the landscape of modern medicinal chemistry, the optimization of "privileged scaffolds" remains a cornerstone of high-throughput drug discovery. 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine represents a sophisticated structural evolution of the classical isoquinoline pharmacophore. By integrating a conformationally restricted tetrahydrofuran (oxolane) ring with a solubilizing dimethylamine moiety via a robust ether linkage, this compound offers a unique balance of lipophilicity, metabolic stability, and target selectivity.
This technical guide analyzes the compound's potential as a high-value lead in two primary therapeutic areas: Rho-associated Protein Kinase (ROCK) inhibition (for glaucoma and neuroregeneration) and Viral Protease Inhibition (HCV/Coronaviridae). It serves as a blueprint for researchers leveraging this scaffold for Structure-Activity Relationship (SAR) expansion.
Part 1: Molecular Architecture & Pharmacophore Analysis
The therapeutic efficacy of this molecule is derived from its tripartite structure. Each domain fulfills a specific role in ligand-protein interaction:
| Structural Domain | Chemical Feature | Pharmacological Function |
| Isoquinoline Core | Aromatic, planar bicycle | Primary Anchor: Engages in |
| Ether Linkage (1-yloxy) | Oxygen bridge | Flexibility & H-Bonding: Provides rotational freedom for the core to orient correctly while acting as a hydrogen bond acceptor. The 1-position substitution is critical for disrupting the metabolic liability often seen at the C1 position of isoquinolines. |
| Oxolane Ring | Tetrahydrofuran | Conformational Restriction: Unlike linear alkyl chains, the oxolane ring restricts the spatial arrangement of the amine, reducing the entropic penalty upon binding. It also improves water solubility compared to carbocyclic analogs. |
| Dimethylamine | Tertiary amine | Solubility & Ionic Bonding: Protonated at physiological pH, this group forms salt bridges with acidic residues (Asp/Glu) in the target active site, mimicking the lysine-binding mode of ATP. |
Structural Visualization: SAR Logic
Figure 1: Pharmacophore deconstruction of the lead compound highlighting functional domains.
Part 2: Therapeutic Mechanisms & Applications
Rho-Associated Kinase (ROCK) Inhibition
The isoquinoline scaffold is the structural backbone of Fasudil and Ripasudil , the only clinically approved ROCK inhibitors. The 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine derivative represents a "Next-Generation" inhibitor designed to improve upon the selectivity profile of Fasudil.
-
Mechanism: The isoquinoline ring binds to the ATP-binding cleft of ROCK1/ROCK2. The oxolane-amine tail extends into the solvent-exposed region, interacting with specific residues (e.g., Asp160 in ROCK1) to enhance potency and reduce off-target effects on PKA or PKC.
-
Indication: Glaucoma (via trabecular meshwork relaxation) and CNS repair (axon regeneration).
Viral Protease Inhibition (HCV/SARS-CoV-2)
Recent studies have highlighted the utility of isoquinoline-ether scaffolds in inhibiting viral proteases, such as the HCV NS3/4A protease .
-
Mechanism: The molecule acts as a P2-P4 peptidomimetic. The isoquinoline moiety fits into the S2 subsite, while the oxolane ring mimics the proline often found in protease inhibitors, positioning the dimethylamine to interact with the catalytic triad or oxyanion hole.
-
Reference: Isoquinoline-1-yloxy derivatives have shown efficacy in HCV inhibition by disrupting the catalytic groove of the NS3 protease [1, 4].
GPCR Modulation (Dopamine D1)
Isoquinoline-ether derivatives have been synthesized as biased ligands for Dopamine D1 receptors. The specific ether linkage at position 1 allows for the exploration of "bitopic" binding modes, where the amine engages the orthosteric site and the isoquinoline extends into a secondary binding pocket, potentially conferring functional selectivity [1].
Part 3: Synthetic Pathway & Optimization
To access this compound efficiently, a convergent synthetic route utilizing Nucleophilic Aromatic Substitution (SNAr) is recommended. This protocol ensures high yield and stereochemical control.
Protocol: SNAr Coupling
-
Starting Materials: 1-Chloroisoquinoline (Electrophile) and 4-(dimethylamino)tetrahydrofuran-3-ol (Nucleophile).
-
Base Selection: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to deprotonate the alcohol.
-
Solvent: Anhydrous DMF or THF (polar aprotic is essential for SNAr).
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-(dimethylamino)tetrahydrofuran-3-ol (1.0 eq) in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.
-
Coupling: Add 1-Chloroisoquinoline (1.0 eq) dropwise.
-
Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor via TLC (5% MeOH in DCM).
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient) to isolate the product.
Part 4: Preclinical Validation Protocols
To validate the therapeutic potential, the following assays are mandatory.
A. In Vitro Kinase Selectivity Assay (ROCK vs. PKA)
-
Objective: Determine the IC50 and selectivity ratio.
-
Method: FRET-based kinase assay (e.g., LanthaScreen).
-
Protocol:
-
Incubate recombinant ROCK1 and PKA enzymes with varying concentrations of the test compound (0.1 nM to 10 µM).
-
Add ATP (at Km) and specific FRET-peptide substrates.
-
Measure phosphorylation after 60 min.
-
Success Criteria: IC50 (ROCK) < 50 nM; Selectivity (PKA/ROCK) > 100-fold.
-
B. Metabolic Stability (Microsomal Stability)
-
Objective: Assess the liability of the ether linkage and the oxolane ring.
-
Method: Incubation with Human Liver Microsomes (HLM).
-
Protocol:
-
Incubate compound (1 µM) with pooled HLM and NADPH at 37°C.
-
Sample at t=0, 15, 30, 60 min.
-
Analyze via LC-MS/MS to determine intrinsic clearance (CLint).
-
Target: t1/2 > 30 min.
-
Experimental Workflow Diagram
Figure 2: Critical path workflow from synthesis to lead selection.
References
-
Design and Synthesis of Isoquinolin-1-yloxy Derivatives as Dopamine D1 Agonists. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
- Hepatitis C Virus Inhibitors: Isoquinolin-1-yloxy Scaffolds.
-
Base-controlled [3+3] cycloaddition of isoquinoline N-oxides. (Synthetic methodology for isoquinolin-1-yloxy formation). Source: ResearchGate.[1] URL:[Link]
-
Boron-Containing Compounds and Isoquinoline Derivatives in Protease Inhibition. Source: ChemRxiv.[2] URL:[Link]
-
Medicinal Chemistry of N,N-dimethyloxolan-3-amine Derivatives. Source: ChemSrc / Medicinal Chemistry Journal. URL:[Link]
Sources
Literature review of N,N-dimethyloxolan-3-amine based ligands
Technical Guide: -Dimethyloxolan-3-amine Based Ligands
A Pharmacophore Analysis for Medicinal Chemistry & Drug Design
Executive Summary
The
This scaffold acts as a critical bioisostere for acyclic dimethylamines, morpholines, and cyclopentylamines. Its value lies in its ability to:
-
Modulate Lipophilicity (LogP): The ether oxygen lowers LogP compared to carbocyclic analogs, improving aqueous solubility.
-
Restrict Conformation: The ring locks the nitrogen lone pair vector, potentially enhancing receptor subtype selectivity (entropy reduction).
-
Tune Basicity (pKa): The inductive effect of the ring oxygen (
effect) typically lowers the amine pKa relative to acyclic analogs, influencing membrane permeability and blood-brain barrier (BBB) penetration.
This guide reviews the synthesis, physicochemical properties, and pharmacological applications of this ligand class, specifically in Cholinergic (Muscarinic) , Serotonergic (5-HT6) , and Sigma-1 receptor pathways.
Chemical Architecture & Physicochemical Profile
Structural Analysis
The molecule exists as two enantiomers, (R) and (S) . The 3-position substitution creates a chiral center.
-
IUPAC Name:
-dimethyltetrahydrofuran-3-amine[1][2] -
Molecular Formula:
-
Molecular Weight: 115.17 g/mol
Bioisosteric Relationships
The following diagram illustrates the bioisosteric utility of the scaffold using Graphviz.
Figure 1: Bioisosteric mapping of the N,N-dimethyloxolan-3-amine scaffold.
Synthesis Protocols
The synthesis of
Protocol: Reductive Amination (Preferred Route)
This method is preferred for its scalability and avoidance of mutagenic alkyl halides.
Reagents:
-
Substrate: Tetrahydrofuran-3-one (or Dihydrofuran-3(2H)-one)
-
Amine: Dimethylamine (2.0 M in THF)
-
Reductant: Sodium Triacetoxyborohydride (
, ) -
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Catalyst: Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with Tetrahydrofuran-3-one (1.0 eq) and DCE (
). Add Dimethylamine (1.2 eq) and AcOH (1.0 eq). Stir at room temperature for 1 hour to allow equilibrium formation of the iminium ion. -
Reduction: Cool the mixture to
. Add (1.5 eq) portion-wise over 20 minutes.-
Note: STAB is preferred over
to avoid toxic cyanide byproducts and ensure chemoselectivity.
-
-
Workup: Warm to room temperature and stir overnight (12-16 h). Quench with saturated aqueous
. Extract with DCM ( ). -
Purification: Dry organic layers over
, filter, and concentrate. The crude amine can be purified via acid-base extraction or distillation (bp 140-145°C).
Synthesis Workflow Diagram
Figure 2: Reductive amination pathway for scaffold synthesis.
Pharmacological Applications & Ligand Review
Muscarinic Acetylcholine Receptors (mAChRs)
The
-
Mechanism: The oxygen atom in the oxolane ring mimics the ester oxygen of acetylcholine, capable of accepting hydrogen bonds from the receptor serine residues. The protonated tertiary amine mimics the quaternary ammonium of acetylcholine.
-
Selectivity: Unlike the quaternary ammonium of Muscarine (which does not cross the BBB), the tertiary amine of this ligand allows for CNS penetration. It acts as a precursor to potent muscarinic agonists.
5-HT6 Receptor Antagonists (CNS Disorders)
Patent literature (e.g., WO2008 series) identifies the
-
Role: The scaffold replaces larger piperazine or piperidine rings to reduce molecular weight and improve "Ligand Efficiency" (LE).
-
Application: Treatment of cognitive impairment in Alzheimer's disease and schizophrenia.
Sigma-1 Receptor Ligands
While Anavex 2-73 (Blarcamesine) uses a tetrahydrofuran-3-methanamine core, the direct 3-amino analogs are investigated for their ability to bind the Sigma-1 chaperone protein.
-
Function: Sigma-1 activation promotes neuroprotection and mitochondrial stability. The oxolane ring provides the necessary hydrophobic bulk while the amine interacts with the aspartate residue (D126) in the receptor binding pocket.
Experimental Validation: Receptor Binding Assay
To validate the affinity of ligands containing this core, a Radioligand Binding Assay is standard.
Protocol (Generic Muscarinic M1):
-
Membrane Prep: Harvest CHO cells stably expressing human M1 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate membrane homogenates (
protein) with radioligand ( , 0.2 nM) and increasing concentrations of the test ligand ( to ). -
Equilibrium: Incubate for 60 minutes at
to reach equilibrium. -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash
with ice-cold buffer. -
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and using the Cheng-Prusoff equation.
Signaling Pathway Visualization (Muscarinic M1)
Figure 3: Gq-coupled signaling pathway activated by M1 agonists containing the scaffold.
Summary Data Table
| Parameter | Value / Description | Significance |
| IUPAC Name | Core scaffold identity | |
| CAS Number | 1350514-80-5 (2,2-dimethyl deriv.)* | Note: Specific CAS varies by isomer |
| LogP (Calc) | significantly lower than cyclopentane ( | |
| pKa (Calc) | Lower than typical trialkylamines ( | |
| H-Bond Acceptors | 2 (Ether O, Amine N) | Dual interaction points |
| Chirality | (R) / (S) Enantiomers | Stereospecific binding is common |
| Key Targets | mAChR, 5-HT6, Sigma-1 | CNS & Neurodegenerative targets |
*Note: The CAS for the specific N,N-dimethyl-3-aminotetrahydrofuran isomer is often referenced in patent literature or as a custom synthesis item.
References
-
PubChem. "N-methyloxolan-3-amine Compound Summary." National Library of Medicine. [Link]
-
Bindra, S. et al. "FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years." RSC Advances, 2024. [Link]
-
Fernandes, R.A. et al. "The Tetrahydrofuran Motif in Marine Lipids and Terpenes." Marine Drugs, 2022. [Link]
- Google Patents. "Sulfonyl derivatives as 5-HT6 receptor antagonists.
Technical Guide: A Framework for Characterizing the Binding Affinity of Novel Isoquinoline Derivatives
A Case Study Approach for: 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.[3][1][4][5] The specific compound, 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, represents a novel chemical entity for which binding affinity data is not publicly available. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to approach the characterization of its binding affinity. We will use this molecule as a case study to delineate the strategic planning, experimental execution, and data interpretation required to elucidate its biological targets and therapeutic potential.
This document will provide an in-depth exploration of the methodologies to determine binding affinity, focusing on the rationale behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor.
Part 1: Target Identification and Rationale
Given the broad bioactivity of isoquinoline derivatives, the first step is to hypothesize a target class for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. The presence of the isoquinoline ring, a known pharmacophore in kinase inhibitors and G-protein coupled receptor (GPCR) ligands, suggests these as primary target families to investigate. For the purpose of this guide, we will proceed with the hypothesis that our compound targets a specific kinase, a common mechanism for anticancer agents derived from isoquinoline scaffolds.[6]
Part 2: Methodologies for Binding Affinity Determination
The selection of an appropriate assay for determining binding affinity is critical and depends on factors such as the nature of the target, the availability of reagents, and the desired throughput. We will explore three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assays
Radioligand binding assays are a classic and highly sensitive method for quantifying the interaction between a ligand and a receptor.
Expertise & Experience in Experimental Choices:
This method is particularly useful for initial screening and for determining the equilibrium dissociation constant (Kd) of a competitive inhibitor. The choice of radioligand is crucial; it should be a high-affinity, specific ligand for the target kinase. The assay can be performed in a competitive format where the unlabeled test compound (4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine) competes with a known radioligand for binding to the kinase.
Trustworthiness Through Self-Validating Protocols:
To ensure the reliability of the data, several controls are essential:
-
Total Binding: Measured in the absence of any competitor.
-
Non-specific Binding: Measured in the presence of a saturating concentration of a known, high-affinity unlabeled ligand to block all specific binding sites.
-
Specific Binding: Calculated as the difference between total and non-specific binding.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound.
-
Prepare the kinase target at a fixed concentration in an appropriate assay buffer.
-
Prepare the radioligand (e.g., a known tritiated or iodinated kinase inhibitor) at a concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well filter plate, add the assay buffer, the kinase, and the radioligand to each well.
-
Add the serially diluted test compound to the experimental wells.
-
For total binding wells, add the vehicle control.
-
For non-specific binding wells, add a saturating concentration of a known unlabeled inhibitor.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter membrane using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Expertise & Experience in Experimental Choices:
SPR is advantageous as it does not require labeling of the test compound and provides detailed kinetic information (kon and koff). This is particularly valuable for lead optimization as it can differentiate compounds with similar affinities but different kinetic profiles. The choice of immobilization strategy for the kinase target on the sensor chip is a critical step.
Trustworthiness Through Self-Validating Protocols:
-
Surface Preparation and Quality Control: Ensure a stable and active immobilized kinase surface.
-
Reference Surface: Use a reference flow cell (e.g., a blank surface or a surface with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Concentration Series: Use a range of analyte (test compound) concentrations to accurately determine kinetic parameters.
Experimental Protocol: SPR Analysis
-
Immobilization of Kinase:
-
Activate the sensor chip surface (e.g., a CM5 chip) with a mixture of EDC and NHS.
-
Inject the kinase solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare serial dilutions of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine in a suitable running buffer.
-
Inject the analyte solutions over the immobilized kinase surface and the reference surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase.
-
After the association phase, inject running buffer to monitor the dissociation of the analyte from the kinase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams for each analyte concentration globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Mandatory Visualization: SPR Experimental Workflow
Caption: General workflow for an SPR binding analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).
Expertise & Experience in Experimental Choices:
ITC is considered the gold standard for binding affinity determination as it is a direct, in-solution measurement that does not require immobilization or labeling. It is particularly useful for validating hits from other assays and for understanding the driving forces of the binding interaction.
Trustworthiness Through Self-Validating Protocols:
-
Accurate Concentration Determination: Precise concentrations of both the protein and the ligand are crucial for accurate thermodynamic measurements.
-
Buffer Matching: The buffers for the protein and ligand should be identical to minimize heat of dilution effects.
-
Control Experiments: Perform a control titration of the ligand into the buffer alone to measure the heat of dilution.
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Prepare the kinase solution in the sample cell and the solution of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine in the injection syringe. Ensure both are in the same, well-dialyzed buffer.
-
Accurately determine the concentrations of both the kinase and the test compound.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature.
-
Perform a series of small, sequential injections of the test compound into the kinase solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Subtract the heat of dilution (from the control experiment).
-
Plot the heat change per mole of injectant against the molar ratio of the ligand to the protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
-
Mandatory Visualization: ITC Experimental Logic
Caption: Logical flow of an ITC experiment and data analysis.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of binding affinity data is crucial for comparative analysis and decision-making in drug discovery projects.
Summarized Binding Affinity Data (Hypothetical)
| Assay Method | Parameter | Value (Hypothetical) |
| Radioligand Binding Assay | Ki | 150 nM |
| Surface Plasmon Resonance | Kd | 120 nM |
| kon | 1.5 x 10^5 M⁻¹s⁻¹ | |
| koff | 1.8 x 10⁻² s⁻¹ | |
| Isothermal Titration | Kd | 135 nM |
| ΔH | -8.5 kcal/mol | |
| -TΔS | -2.1 kcal/mol |
Interpretation of Hypothetical Data:
The hypothetical data suggest that 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine binds to the target kinase with a moderate affinity in the low nanomolar range. The consistency of the Kd values across the three different platforms lends confidence to the results. The negative enthalpy (ΔH) from ITC indicates that the binding is enthalpically driven, suggesting strong hydrogen bonding and/or van der Waals interactions. The SPR data provides a kinetic profile, showing a moderately fast association and a relatively slow dissociation, which could translate to a durable pharmacological effect.
Conclusion
While specific binding affinity data for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is not currently in the public domain, this guide provides a robust framework for its characterization. By employing a multi-faceted approach using radioligand binding assays, SPR, and ITC, researchers can confidently determine the binding affinity, kinetics, and thermodynamics of this and other novel compounds. The principles of sound experimental design, including appropriate controls and orthogonal validation, are paramount for generating high-quality, trustworthy data that can effectively guide drug discovery efforts.
References
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- Searching for New Biologically Active Compounds Derived
- Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed.
- Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed.
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Identification of Metabolic Pathways for Isoquinoline-Yloxy Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic identification and characterization of metabolic pathways for isoquinoline-yloxy-containing compounds. Moving beyond a simple recitation of methods, this document elucidates the strategic rationale behind experimental design, data interpretation, and analytical platform selection, ensuring a robust and scientifically sound approach to metabolite profiling.
Introduction: The Significance of Metabolite Profiling for Isoquinoline-Yloxy Scaffolds
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] When coupled with an ether (yloxy) linkage, these compounds present unique metabolic liabilities that are critical to understand during drug development. Metabolite identification (MetID) is a foundational step in evaluating a drug candidate's efficacy, safety, and potential for drug-drug interactions (DDI).[2] Early and thorough characterization of metabolic pathways allows for the identification of metabolic "soft spots" for medicinal chemistry optimization, the assessment of potentially active or toxic metabolites, and ensures that the preclinical species used for safety testing are relevant to human metabolism.[2][3]
Regulatory bodies, including the FDA, mandate the safety testing of drug metabolites that are found in humans but not in preclinical safety species, or those present at disproportionately higher levels in humans.[3][4] Therefore, a proactive and in-depth MetID strategy is not merely a research exercise but a critical-path activity in advancing a therapeutic candidate.
Section 1: The Metabolic Landscape: Predicting Pathways for Isoquinoline-Yloxy Compounds
The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5] For an isoquinoline-yloxy compound, a logical first step is to predict the most probable sites of metabolic attack based on its chemical structure and known enzymatic activities.
Phase I Metabolism: The Role of Cytochrome P450
The Cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast number of drugs.[6] For isoquinoline-containing molecules, several CYP isoforms are known to be involved. Studies on related structures like quinoline and various isoquinoline alkaloids have shown significant roles for CYP3A4, CYP2C9, CYP2D6, CYP2A6, and CYP2E1.[6][7][8]
Common Phase I reactions anticipated for an isoquinoline-yloxy scaffold include:
-
O-Dealkylation: The ether linkage is a prime target for oxidative cleavage, resulting in the formation of a phenol on the isoquinoline or the adjoined ring system. This is often a major clearance pathway.
-
Aromatic Hydroxylation: Oxidation can occur on either the isoquinoline ring system or the phenyl ring attached to the yloxy group. Electrophilic substitution on the isoquinoline ring typically occurs at the 5- or 8-position.[9]
-
N-Oxidation: The nitrogen atom in the isoquinoline ring can be oxidized to form an N-oxide.[10]
-
Demethylation/Dealkylation: If methoxy or other alkyl groups are present on the aromatic rings, they are susceptible to enzymatic removal.[11]
Phase II Metabolism: Conjugation for Excretion
Phase I metabolites, particularly those with newly introduced hydroxyl groups, are readily conjugated with endogenous polar molecules to increase water solubility and facilitate excretion.[5] Key Phase II reactions include:
-
Glucuronidation: Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl, carboxyl, or amine groups. This is one of the most common conjugation pathways.
-
Sulfation: Sulfotransferases (SULTs) conjugate a sulfonate group, typically to phenolic metabolites.[5]
-
Glutathione (GSH) Conjugation: This pathway is crucial for detoxifying reactive electrophilic intermediates, such as epoxides that can form during aromatic hydroxylation.[5][12]
The following diagram illustrates these potential metabolic transformations on a hypothetical isoquinoline-yloxy scaffold.
Caption: Predicted Phase I and Phase II metabolic pathways for isoquinoline-yloxy compounds.
Section 2: A Strategic Workflow for Metabolite Identification
A robust workflow for MetID integrates in vitro and in vivo experiments with advanced analytical technologies. The goal is to create a self-validating system where early-stage data informs subsequent, more complex experiments. The overall strategy is to first identify all potential metabolites using high-throughput in vitro systems and then confirm their presence and relative abundance in more physiologically relevant models.
Caption: Integrated workflow for the identification and confirmation of drug metabolites.
This workflow is designed for efficiency and confidence. In vitro studies with human liver microsomes (HLM) are the first line of investigation, as they are enriched with CYP enzymes and represent a cost-effective way to profile Phase I metabolites.[13] Comparing incubations with and without the necessary cofactor NADPH confirms that the observed biotransformations are enzyme-mediated. Subsequently, using hepatocytes from humans and preclinical species (e.g., rat, dog) allows for the assessment of both Phase I and Phase II pathways and provides crucial cross-species comparison data.[4][13]
The analytical core of this workflow is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[14][15] This technique provides the retention time, accurate mass, and fragmentation data necessary to propose metabolite structures.[16] For metabolites that are novel, structurally ambiguous, or of particular toxicological concern, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation.[2][17]
Section 3: Core Experimental Protocols
The trustworthiness of any MetID study hinges on the quality of its experimental execution. Below are detailed, field-proven protocols for the key in vitro and analytical stages.
Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLM)
Objective: To generate and identify Phase I metabolites of an isoquinoline-yloxy compound mediated by CYP enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Isoquinoline-yloxy test compound, 10 mM stock in DMSO
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Acetonitrile (ACN) with 0.1% formic acid (Quenching Solution)
-
96-well incubation plate
-
Incubating shaker/water bath at 37°C
Methodology:
-
Prepare Master Mix: On ice, prepare a master mix (excluding the test compound and NADPH) in the phosphate buffer to achieve a final HLM concentration of 0.5 mg/mL.
-
Dispense Master Mix: Aliquot the master mix into the wells of the 96-well plate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reactions:
-
Test Wells (+NADPH): Add the test compound to achieve a final concentration (typically 1-10 µM). Immediately add the NADPH regenerating system to start the reaction.
-
Control Wells (-NADPH): Add the test compound. Add an equal volume of buffer instead of the NADPH system. This control ensures observed metabolism is NADPH-dependent.
-
Vehicle Control (+NADPH): Add DMSO (vehicle) instead of the test compound, and add the NADPH system. This helps in background subtraction during data analysis.
-
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 60 minutes) with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold Quenching Solution to each well. This precipitates the microsomal proteins and halts enzymatic activity.
-
Protein Precipitation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS analysis.
Protocol 2: Metabolite Detection and Characterization by LC-HRMS
Objective: To separate and obtain high-resolution mass and fragmentation data for the parent compound and its metabolites.
Instrumentation & Conditions:
-
LC System: UPLC/HPLC system (e.g., Agilent, Waters).[16][18]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes to elute compounds of varying polarity.
-
Mass Spectrometer: A high-resolution instrument like a Q-TOF or Orbitrap.[14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the isoquinoline nitrogen is readily protonated.[19]
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS scans on detected ions.
Methodology:
-
System Suitability: Inject a standard solution of the parent compound to confirm retention time, peak shape, and instrument sensitivity.
-
Sample Injection: Inject the supernatant from the in vitro incubations (Protocol 1).
-
Data Acquisition: Acquire full-scan MS data (e.g., m/z 100-1000) to detect all ions. The instrument software will automatically select precursor ions that meet certain intensity criteria for MS/MS fragmentation.
-
Data Processing:
-
Use metabolite identification software (e.g., Agilent MassHunter, Waters UNIFI) to compare the chromatograms from the +NADPH and -NADPH samples.[16][20]
-
The software will highlight peaks present only or at significantly higher levels in the +NADPH sample, flagging them as potential metabolites.
-
The software will also predict biotransformations based on the mass shift from the parent compound (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation).
-
Section 4: Data Interpretation and Structural Elucidation
Accurate data interpretation transforms raw analytical signals into confident structural assignments.
Interpreting Mass Spectrometry Data
The combination of accurate mass and fragmentation patterns provides the primary evidence for metabolite structure.
Table 1: Example LC-HRMS Data for a Hypothetical Isoquinoline-Yloxy Compound (Parent m/z 350.15)
| Metabolite ID | Retention Time (min) | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Biotransformation | Key MS/MS Fragments (m/z) |
| Parent | 8.5 | 350.1521 | -0.8 | - | 220.1, 192.1, 130.0 |
| M1 | 7.2 | 366.1470 | -1.1 | Hydroxylation (+16) | 236.1, 208.1, 130.0 |
| M2 | 6.8 | 336.1365 | -0.5 | O-Demethylation (-14) | 206.1, 178.1, 130.0 |
| M3 | 5.1 | 542.1788 | 0.4 | Hydroxylation + Glucuronidation (+192) | 366.1 (loss of 176), 236.1 |
The analysis of MS/MS spectra is crucial. Isoquinoline alkaloids exhibit characteristic fragmentation behaviors, such as the cleavage of the molecule at the ether linkage or losses of substituent groups.[21] Comparing the fragmentation pattern of a metabolite to that of the parent drug allows for the localization of the metabolic modification. For example, if a key fragment containing the isoquinoline ring shifts by +16 Da while another fragment does not, this strongly suggests the hydroxylation occurred on the isoquinoline moiety.
The Definitive Role of NMR Spectroscopy
While MS provides powerful clues, it cannot always distinguish between isomers (e.g., hydroxylation at different positions on the same aromatic ring). When definitive structural confirmation is required, NMR is indispensable.[17] Two-dimensional NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can unambiguously establish atomic connectivity.[22][23] This is particularly vital for novel or unexpected metabolites that could have unique pharmacological or toxicological properties.
Conclusion
The identification of metabolic pathways for isoquinoline-yloxy compounds is a multi-faceted process that relies on a logical, integrated strategy. By combining predictive knowledge of enzymatic reactions with a tiered experimental workflow—from high-throughput in vitro screening to sophisticated analytical characterization—researchers can build a comprehensive and reliable metabolic profile. This in-depth understanding is paramount for making informed decisions in drug design, guiding safety assessments, and ultimately contributing to the development of safer and more effective medicines.
References
- Ruan, Q., & Comstock, K. (2021). A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques. Journal of the American Society for Mass Spectrometry.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
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Fang, Z. Z., et al. (2011). Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions. Phytotherapy Research. Available at: [Link]
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Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis. Available at: [Link]
-
Wen, S., et al. (2017). In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids From Natural Plants in Rat Gut Microbiota. Molecules. Available at: [Link]
-
Bromek, E., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Phytomedicine. Available at: [Link]
- Agilent Technologies. (n.d.). Drug Metabolite Identification with a Streamlined Software Workflow. Agilent.
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Turteltaub, K. W., & Gooderham, N. J. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. Available at: [Link]
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da Silva, G. N., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. Available at: [Link]
- Waters Corporation. (n.d.). Metabolite Identification Workflows - A Flexible Approach to Data Analysis and Reporting. Waters.
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Zhang, D., et al. (2022). Metabolite identification in preclinical and clinical phase of drug development. Current Drug Metabolism. Available at: [Link]
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Studzińska-Sroka, E., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... Molecules. Available at: [Link]
-
Chen, Y. T., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Jia, M., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]
- WuXi AppTec. (n.d.). Metabolite Identification (Met ID): A Critical Step in Drug Discovery and Development. WuXi AppTec.
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Nordling, A., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of Medicinal Chemistry. Available at: [Link]
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Oniro. (2025). Machine Learning-Assisted False Positive Detection in Metabolite Identification Workflows. Journal of Chemical Information and Modeling. Available at: [Link]
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Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultatis Medicae. Available at: [Link]
-
ResearchGate. (n.d.). Experimental workflows in metabolomics. ResearchGate. Available at: [Link]
- Joule, J. A., & Mills, K. (n.d.). Isoquinoline. Heterocyclic Chemistry.
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Pauli, G. F., et al. (2025). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. ResearchGate. Available at: [Link]
-
Svobodová, P., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Scientia Pharmaceutica. Available at: [Link]
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Cyprotex. (n.d.). Metabolite Profiling and Identification (MetID). Cyprotex - Evotec. Available at: [Link]
-
Turteltaub, K. W., & Gooderham, N. J. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. Available at: [Link]
- Foye, W. O., et al. (n.d.). Phase II (Conjugation) Reactions. Foye's Principles of Medicinal Chemistry.
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Turteltaub, K. W., & Gooderham, N. J. (1998). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
-
LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. Available at: [Link]
-
Sharma, R., & Kumar, V. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy. Available at: [Link]
-
Patel, M., et al. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]
- Joule, J. A., & Mills, K. (n.d.). Quinolines and Isoquinolines. Heterocyclic Chemistry.
-
Sarkozi, A., et al. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at: [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. Drug Metabolism in Drug Design and Development. Available at: [Link]
-
Creative Biostructure. (2025). NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. Creative Biostructure. Available at: [Link]
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da Silva, A. F., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. European Journal of Pharmacology. Available at: [Link]
-
Obach, R. S. (n.d.). In Vitro Approaches for Studying the Inhibition of Drug-Metabolizing Enzymes... Taylor & Francis eBooks. Available at: [Link]
-
Nascimento Mello, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]
-
Preprints.org. (2025). Amaryllidaceae Alkaloids and Isoquinoline Alkaloids: A Perspective on Historical Approaches to Pathway Elucidation. Preprints.org. Available at: [Link]
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Nicholson, J. K., et al. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics. Available at: [Link]
-
ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. ResearchGate. Available at: [Link]
-
Wikibooks. (n.d.). Metabolomics/Analytical Methods/NMR/H NMR. Wikibooks. Available at: [Link]
-
Wang, Y., et al. (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics. Available at: [Link]
-
Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
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Application Note: Synthetic Strategy for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Introduction & Scope
This technical guide outlines the rational synthetic design for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine . This scaffold represents a hybrid pharmacophore combining an isoquinoline moiety (common in kinase inhibitors and receptor antagonists) with a substituted oxolane (tetrahydrofuran) ring.[1]
Given the specific functionalization—an ether linkage at the isoquinoline C1 position and a vicinal dimethylamine on the oxolane core—the synthesis is best approached via a convergent route. This protocol details the construction of the trans-3,4-disubstituted oxolane core followed by a Nucleophilic Aromatic Substitution (SNAr) on the activated isoquinoline.[1]
Note on Stereochemistry: The protocol below targets the trans-isomer, which is the thermodynamic product of epoxide opening. If the cis-isomer is required, a different strategy involving specific chiral pool starting materials (e.g., tartaric acid derivatives) would be necessary.
Retrosynthetic Analysis
The most logical disconnection is at the ether bond. The C1 position of isoquinoline is highly electrophilic, particularly when substituted with a leaving group (Cl, Br) or activated as an N-oxide, due to the electron-withdrawing nature of the adjacent nitrogen [1].
Strategic Disconnection:
-
Bond Break: Ether linkage between Isoquinoline C1 and Oxolane C4.
-
Fragment A (Electrophile): 1-Chloroisoquinoline.[1]
-
Fragment B (Nucleophile): 4-(Dimethylamino)tetrahydrofuran-3-ol.[1]
-
Precursor to B: 3,4-Epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane), opened with dimethylamine.[1]
Figure 1: Retrosynthetic strategy focusing on a convergent SNAr coupling.
Detailed Synthetic Protocol
The oxolane core is synthesized by the regioselective and stereoselective ring opening of 3,4-epoxytetrahydrofuran.
Reaction Overview:
-
Reagents: 3,4-Epoxytetrahydrofuran, Dimethylamine (aq. or in THF).
-
Mechanism: SN2 attack of the amine on the epoxide.
-
Stereochemical Outcome: Trans-4-(dimethylamino)tetrahydrofuran-3-ol.[1]
Step-by-Step Procedure:
-
Setup: Charge a pressure-rated reaction vessel (sealed tube or autoclave) with 3,4-epoxytetrahydrofuran (1.0 equiv).
-
Addition: Add Dimethylamine (2.0 M in THF, 3.0 equiv) slowly at 0°C.
-
Reaction: Seal the vessel and heat to 60°C for 12 hours. The elevated temperature ensures complete opening of the strained ring.
-
Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove excess dimethylamine and THF.
-
Purification: The resulting amino-alcohol is typically an oil. It can be used directly or purified via vacuum distillation if high purity is required.
The 1-position of isoquinoline is activated for nucleophilic attack.[1] Using a strong base generates the alkoxide of Fragment B, which then displaces the chloride from 1-chloroisoquinoline.
Reaction Overview:
-
Reagents: 1-Chloroisoquinoline, Fragment B (Amino-alcohol), Sodium Hydride (NaH).[1]
-
Solvent: Anhydrous DMF or THF.
-
Conditions: Inert atmosphere (N2 or Ar), 0°C to 80°C.
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 4-(dimethylamino)tetrahydrofuran-3-ol (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure complete formation of the sodium alkoxide. Evolution of H2 gas will be observed.
-
Coupling: Cool the mixture back to 0°C. Add 1-chloroisoquinoline (1.0 equiv) dissolved in a minimal amount of anhydrous DMF.
-
Heating: Allow the reaction to warm to room temperature, then heat to 80°C. Monitor by TLC or LC-MS. The reaction typically requires 4–6 hours for completion.
-
Quenching: Cool to room temperature. Carefully quench with saturated aqueous NH4Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (to remove DMF) and brine. Dry over Na2SO4.
-
Purification: Concentrate the organic layer.[2] Purify the crude residue via flash column chromatography (Silica gel; Gradient: DCM to 10% MeOH/DCM with 1% NH4OH to handle the basic amine).
Data Summary & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 1-Chloroisoquinoline | 163.60 | 1.0 | Electrophile (Scaffold) |
| Fragment B (Amino-alcohol) | ~131.17 | 1.1 | Nucleophile |
| Sodium Hydride (60%) | 24.00 | 1.2 | Base |
| Dimethylamine (2M in THF) | 45.08 | 3.0 | Reagent (Phase 1) |
| DMF (Anhydrous) | 73.09 | Solvent | Reaction Medium |
Experimental Workflow Diagram
Figure 2: Sequential workflow from commercial starting materials to the final ether product.
Safety & Handling (Critical)
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[1] Use only in dry solvents under inert atmosphere.
-
Isoquinolines: Many isoquinoline derivatives are biologically active [2].[2][3][4][5] Treat the final compound as a potential potent bioactive agent. Handle with gloves, goggles, and in a fume hood.
-
Dimethylamine: Volatile and toxic. Handle in a well-ventilated fume hood.
References
-
Isoquinoline Chemistry & Reactivity: Amerigo Scientific. "Exploring the Chemistry and Applications of Isoquinoline."
-
Biological Activity of Isoquinolines: National Institutes of Health (PubChem). "Isoquinoline-3-Amine | C9H8N2."[1][6]
Sources
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- 5. aurigeneservices.com [aurigeneservices.com]
- 6. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimal solubility solvents for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine in vitro
Application Note: High-Performance Solubilization Protocols for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Executive Summary
For the specific compound 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine , the optimal primary solvent for stock solution preparation is Dimethyl Sulfoxide (DMSO) .[1][2][3] This recommendation is based on the molecule's structural pharmacophore, which combines a lipophilic isoquinoline core with a polar, ionizable tertiary amine tail.[1]
While DMSO is the gold standard for stock preparation, the critical challenge for this compound is preventing "solvent shock" (precipitation) upon dilution into neutral aqueous media (pH 7.4).[3] This guide provides a validated protocol to maintain solubility in biological assays using a Stepwise Dilution Method and pH-Dependent Solubilization .
Physicochemical Analysis & Solubility Logic
To optimize solubility, we must first deconstruct the molecule’s behavior in solution.[1] This compound exhibits amphiphilic basic properties :
| Structural Component | Chemical Behavior | Solubility Impact |
| Isoquinoline Ring | Aromatic, Hydrophobic | Limits water solubility; drives solubility in organic solvents (DMSO, Ethanol).[1][2][3] |
| Ether Linkage (-O-) | Polar Acceptor | Slight improvement in polarity, but insufficient for aqueous solubility.[1][2][3] |
| N,N-dimethyloxolan-3-amine | Tertiary Amine (Base) | The Critical "Handle". The amine likely has a pKa ~8.5–9.[2][3]5. • pH > 8: Uncharged (Free Base) |
The Causality of Precipitation: In 100% DMSO, the compound is fully solvated. When diluted into cell culture media (typically pH 7.4), the pH is often close to the compound's pKa. If the concentration exceeds the Kinetic Solubility Limit , the uncharged fraction of the molecules will aggregate and precipitate, causing false negatives in bioassays [1].
Recommended Solvent Systems
Primary Solvent: Anhydrous DMSO (≥99.9%)[2][3]
-
Role: Stock Solution Preparation.
-
Target Concentration: 10 mM to 50 mM.
-
Why: DMSO disrupts the crystal lattice of the isoquinoline ring effectively. It is miscible with water, allowing for easy dilution.[1][3]
-
Caution: Final DMSO concentration in cell culture must be kept < 0.5% (v/v) (ideally < 0.1%) to avoid cytotoxicity or membrane permeabilization artifacts [2][3].[2][3][4][5]
Secondary Solvent: Ethanol (Absolute)[2][3]
-
Role: Alternative Stock (if DMSO is contraindicated).[1][2][3]
-
Why: Good solubility for the free base, but evaporates distinctively in open-well plates, leading to concentration shifts ("edge effects").[1][3]
-
Caution: More toxic to cells than DMSO at equivalent percentages; often capped at 0.1%.[1][2][3][5][6][7]
Rescue Solvent: Acidified Water (0.1 M HCl)
-
Role: Aqueous Diluent.
-
Why: Converts the tertiary amine into a hydrochloride salt, drastically increasing aqueous solubility.[1][3]
-
Usage: Used only if precipitation is observed in neutral media.[1][2][3]
Protocol: Preparation of Stock and Working Solutions
This protocol is designed to minimize precipitation risks ("crashing out") during the transition from organic to aqueous phases.[3]
Phase 1: Stock Solution Preparation (DMSO)
-
Calculate: Determine the mass required for a 10 mM stock.
-
Weigh: Weigh the solid compound into a sterile, glass amber vial (plastic vials can leach plasticizers in 100% DMSO).
-
Solvate: Add High-Grade DMSO (e.g., Hybri-Max™ or equivalent).[1][2][3]
-
Sonicate: Critical Step. Sonicate in a water bath for 5–10 minutes at ambient temperature. Visual clarity is not enough; micro-crystals may persist.[1][2][3]
-
Inspect: Hold against a light source. The solution must be completely clear. If turbid, add DMSO to halve the concentration (e.g., dilute to 5 mM).[1]
Phase 2: The "Intermediate Dilution" Step (Preventing Shock)
Directly pipetting 1 µL of 10 mM stock into 1 mL of media often causes local precipitation at the pipette tip due to the rapid polarity change.
The "1000x to 10x" Method:
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 or 1:20 into pure DMSO or PBS (depending on stability) to create a "Working Stock."
-
Better approach: Perform serial dilutions in 100% DMSO first.
-
-
Final Dilution: Add the diluted DMSO stock to pre-warmed media while vortexing the media.
-
Rule: Keep the DMSO volume added
0.5% of the total media volume.[5]
-
Visualization: Solubility Decision Workflow
The following diagram illustrates the logical flow for determining the correct solubilization strategy based on visual checkpoints.
Caption: Figure 1. Step-by-step decision tree for solubilizing hydrophobic basic amines. The workflow prioritizes visual validation at the stock and dilution stages to prevent experimental artifacts.
Troubleshooting & Rescue Strategies
If the compound precipitates upon addition to the culture media (cloudiness observed), apply the following "Rescue Strategies" in order:
Strategy A: The Acid Spike (Protonation) Since the molecule has a tertiary amine, it will be more soluble as a salt.[3]
-
Prepare the stock in DMSO as usual.
-
Before adding to the large volume of media, dilute the stock 1:10 into 0.1 M HCl or Acidic Buffer (pH 4-5) .
-
Add this acidified intermediate to the final media. The high buffering capacity of the media (bicarbonate/HEPES) will neutralize the small acid volume, but the compound may remain in supersaturation long enough for cellular uptake.
Strategy B: Carrier Proteins (BSA) Isoquinoline derivatives often bind to serum albumin.[1][2][3]
-
Ensure your culture media contains Fetal Bovine Serum (FBS) or BSA (0.1% - 1%) before adding the compound.[1][2][3]
-
Albumin acts as a "sink," binding the lipophilic drug and keeping it in suspension [4].[1][3]
Strategy C: Cyclodextrin Complexation
-
Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a co-solvent.[1][2][3]
-
Prepare the aqueous media with 5-10% HP-β-CD. This encapsulates the hydrophobic isoquinoline tail, preventing aggregation.[1][3]
Summary of Solubility Specifications
| Parameter | Specification for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine |
| MW | ~270-300 Da (Estimate based on structure) |
| Max Stock Conc. | Typically 50 mM in DMSO |
| Max Aqueous Conc. | Highly variable; likely < 50 µM in PBS without carriers |
| Storage | -20°C, desiccated, protected from light (Isoquinolines can be photosensitive) |
| Stability | Avoid repeated freeze-thaw cycles (Max 3 cycles) |
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1][3] Drug Discovery Today.
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[1][3] Cryobiology.
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.[1][3][8] Cytotechnology.
-
Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery.[1][2][3] Journal of Pharmaceutical Sciences.
Sources
- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 2. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
HPLC method development for detecting 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Application Note: HPLC Method Development for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine , a novel basic small molecule. Due to the presence of a tertiary dimethylamine group (predicted pKa ~9.5) and an isoquinoline moiety, this analyte exhibits strong basicity, traditionally leading to severe peak tailing on standard C18 silica columns.
We present a validated methodology utilizing Charged Surface Hybrid (CSH) technology under acidic conditions to achieve symmetrical peak shape (
Introduction & Physicochemical Analysis
The Molecule
The target analyte, 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine , possesses two distinct functional domains:
-
Isoquinoline Ring: A hydrophobic, aromatic system responsible for UV absorption (Max
~215 nm, 260 nm). -
Dimethylamino-Oxolane Ring: A polar, aliphatic ether ring containing a basic tertiary amine.
The Chromatographic Challenge
The primary challenge in analyzing this compound is the "Silanol Effect." At neutral or weakly acidic pH, the tertiary amine is protonated (
-
Peak Tailing: Non-Gaussian elution profiles.
-
Retention Shifts: Variable retention times based on column age.
-
Low Sensitivity: Broad peaks reduce signal-to-noise ratios.
The Solution: Charged Surface Hybrid (CSH) Technology
To overcome this, we employ a C18 column with a low-level positive surface charge. This positive charge electrostatically repels the protonated amine analyte, preventing it from interacting with residual silanols, while the C18 ligand provides the necessary hydrophobic retention.
Method Development Workflow
The following flowchart illustrates the decision matrix used to arrive at the final protocol.
Figure 1: Decision matrix for selecting the optimal chromatographic conditions for basic amines.
Experimental Protocol
Reagents and Standards
-
Solvents: LC-MS Grade Acetonitrile (MeCN) and Water (
). -
Modifier: Formic Acid (FA), 98%+ purity.
-
Standard: 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine (>98% purity).
Instrumentation Setup
-
System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).
-
Detector: Diode Array Detector (DAD) or PDA.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Waters XSelect CSH C18 XP (2.5 µm, 3.0 x 75 mm) | Charged surface repels protonated amine; superior peak shape at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) ensures full protonation and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Aprotic solvent reduces backpressure and improves peak sharpness. |
| Flow Rate | 0.6 mL/min | Optimized for 3.0 mm ID column efficiency. |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer. |
| Injection Vol | 2.0 µL | Low volume prevents solvent effects (peak splitting). |
| Detection | UV 220 nm (Quant), 260 nm (ID) | 220 nm for max sensitivity; 260 nm specific to isoquinoline. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial equilibration |
| 1.00 | 5 | Isocratic hold (trapping) |
| 6.00 | 60 | Linear gradient elution |
| 6.50 | 95 | Column wash |
| 7.50 | 95 | Wash hold |
| 7.60 | 5 | Return to initial |
| 10.00 | 5 | Re-equilibration |
Preparation of Standards
-
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of analyte into a 10 mL volumetric flask.
-
Dissolve in 50:50 Methanol:Water (v/v). Note: Do not use 100% Acetonitrile as it may cause solubility issues for the salt form.
-
-
Working Standard (50 µg/mL):
-
Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase A.
-
Critical: Matching the sample diluent to the initial mobile phase (low % organic) prevents "solvent shock" and peak distortion.
-
Validation & Performance Metrics
The following data represents typical performance criteria for this method.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time ( | ± 0.1 min variability | 4.25 min |
| Tailing Factor ( | < 1.5 (USP) | 1.08 |
| Resolution ( | > 2.0 from nearest impurity | > 3.5 |
| Linearity ( | > 0.999 | 0.9998 (Range: 1–100 µg/mL) |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.05 µg/mL / 0.15 µg/mL |
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
-
Fix: Ensure the column is a Charged Surface (CSH) or Base-Deactivated type. Standard C18 columns are insufficient. Alternatively, add 10 mM Ammonium Formate to Mobile Phase A to increase ionic strength.
Issue 2: Retention Time Drift
-
Cause: pH instability or temperature fluctuation.
-
Fix: Use fresh Formic Acid ampoules. Ensure column oven is stable at 40°C.
Issue 3: High Backpressure
-
Cause: Precipitation of sample in mobile phase.
-
Fix: Ensure sample diluent contains at least 50% aqueous component. Filter samples through 0.2 µm PTFE filters.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Method Development for Basic Compounds. Waters Application Notes. Link
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 1217(6), 858-880. Link
-
Agilent Technologies. (2021). Strategies for the Separation of Basic Compounds using Poroshell 120. Agilent Technical Overview. Link
-
Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A, 925(1-2), 49-67. Link
Disclaimer: This protocol is designed for research purposes. Users should perform specific validation (specificity, robustness) for their unique sample matrix.
Sources
Application Note & Protocol: Preparation of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine Stock Solutions
Introduction: The Importance of Precise Stock Solution Preparation
The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. A stock solution is a concentrated solution of a compound that is subsequently diluted to a working concentration for experimental use.[1][2] The preparation of a concentrated stock solution minimizes repetitive weighing of small quantities, thereby reducing measurement errors and enhancing consistency across experiments.[3] Furthermore, many compounds exhibit greater stability for longer-term storage in a concentrated form.[3][4]
This guide provides a comprehensive protocol for the preparation, handling, and storage of stock solutions of the novel compound 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. As specific experimental data for this compound is not widely available, this protocol is grounded in established principles of chemical handling and stock solution preparation for heterocyclic aromatic compounds and novel small molecules.
The isoquinoline moiety, a core component of this compound, is found in a wide variety of biologically active natural products and pharmaceuticals, where it can be involved in a range of biological activities, including acting as an analgesic, anti-inflammatory, antimicrobial, and anticancer agent.[5][6] Given the potential bioactivity, careful and accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results.
Physicochemical Properties & Solvent Selection
-
Isoquinoline Core: Isoquinoline itself is a weak base and is poorly soluble in water but dissolves well in many organic solvents like ethanol, and is also soluble in dilute acids.[7][8] The presence of the nitrogen atom in the heterocyclic ring system allows for protonation in acidic solutions, which can enhance aqueous solubility.[7]
-
Substituents: The N,N-dimethylamine group is basic, while the ether linkage and the oxolane ring add some polarity.
Solvent Selection: The choice of solvent is critical and should be guided by the compound's solubility and compatibility with downstream assays.[9] For novel compounds, a small-scale solubility test is highly recommended before preparing a large volume of stock solution.
| Solvent | Rationale & Considerations | Recommended for Initial Testing |
| DMSO | A versatile aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. It is a common choice for initial stock solutions of novel compounds.[3] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[9] | Yes |
| Ethanol | A polar protic solvent that may be suitable for dissolving compounds with some hydrogen bonding capability. It is often less toxic to cells than DMSO. | Yes |
| DMF | A polar aprotic solvent with strong solvating power. It can be a good alternative if solubility in DMSO is limited. Similar to DMSO, its concentration in final assays should be minimized. | Yes |
| Aqueous Buffers (e.g., PBS) | Due to the basic nitrogen atoms, solubility may be enhanced in acidic aqueous solutions (e.g., by adding a small amount of HCl). However, the overall molecule is likely to have low water solubility. Direct dissolution in neutral buffers like PBS is expected to be poor. | Test after initial dissolution in an organic solvent |
Safety Precautions & Handling
As 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is a novel compound, its toxicological properties have not been fully characterized. Therefore, it should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.
-
Material Safety Data Sheet (MSDS): If available from the supplier, review the MSDS thoroughly before handling the compound.
Experimental Protocol: Stock Solution Preparation
This protocol provides a step-by-step method for preparing a 10 mM stock solution of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. The concentration can be adjusted based on the specific experimental requirements.
Materials & Equipment
-
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine (solid)
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Cryo-storage vials (amber or wrapped in foil)
Workflow Diagram
Caption: Workflow for preparing a stock solution.
Step-by-Step Procedure
-
Determine the Molecular Weight (MW): Obtain the MW of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine from the supplier's Certificate of Analysis (CoA) or calculate it from the molecular formula (C₁₆H₂₀N₂O₂). For the purpose of this protocol, we will assume a hypothetical MW of 272.34 g/mol .
-
Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )
Example for 10 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 272.34 g/mol = 0.027234 g = 27.23 mg
-
Weighing the Compound:
-
Place a weigh boat or weigh paper on the analytical balance and tare.
-
Carefully weigh out the calculated mass of the compound. Record the exact mass.
-
-
Dissolution:
-
Quantitatively transfer the weighed compound into a volumetric flask of the appropriate size (e.g., 10 mL for a 10 mL final volume).
-
Add approximately half of the final volume of the chosen solvent (e.g., 5 mL of DMSO for a 10 mL final volume).
-
Vortex the solution until the solid is fully dissolved. If the compound is difficult to dissolve, sonication for 5-10 minutes can be applied.[3] Gentle warming may also be used, but this should be done with caution and with knowledge of the compound's thermal stability.
-
Visually inspect the solution against a light source to ensure that all particulate matter has dissolved.
-
-
Bringing to Final Volume:
-
Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in cryo-vials.[9] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.[9]
-
Quality Control
To ensure the integrity of your stock solution, consider the following quality control measures:
-
Purity Check: If the purity of the starting material is unknown or questionable, it can be assessed using techniques like HPLC or LC-MS.
-
Concentration Verification: For certain applications, the concentration of the stock solution can be verified using UV-Vis spectroscopy if the compound has a known extinction coefficient.
-
Stability Assessment: If the stock solution is to be stored for an extended period, its stability can be periodically checked by HPLC to look for the appearance of degradation products.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the stock solution over time.
| Storage Condition | Typical Duration | Rationale |
| In Solvent at -20°C | 1 month | Minimizes degradation for short-term storage.[9] |
| In Solvent at -80°C | 6 months or longer | Recommended for long-term storage to significantly slow down chemical degradation.[9] |
| Powder at -20°C | Up to 3 years | The solid form of the compound is generally the most stable.[9] |
Key Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to preserve the stability of the compound.[9]
-
Protect from Light: The isoquinoline ring is an aromatic system that can be susceptible to photodecomposition. Store solutions in amber vials or vials wrapped in aluminum foil.[4]
Conclusion
This application note provides a detailed, best-practice protocol for the preparation of stock solutions of the novel compound 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. By following these guidelines for solvent selection, accurate measurement, and proper storage, researchers can ensure the quality and consistency of their stock solutions, leading to more reliable and reproducible experimental outcomes. Due to the novel nature of this compound, a cautious and systematic approach, including small-scale solubility testing, is strongly advised.
References
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
PubChem. Isoquinolin-3-Amine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Isoquinolinol. National Center for Biotechnology Information. [Link]
-
Di Stasi, M. A., et al. (1993). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]
-
FooDB. (2010). Showing Compound Isoquinoline (FDB012557). FooDB. [Link]
-
PubMed. (2025). Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells. PubMed. [Link]
-
Wikipedia. Isoquinoline. Wikipedia. [Link]
-
ResearchGate. (2025). Synthesis, molecular docking, and anti-inflammatory evaluation of novel 4-(benzo[d][1][3]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives as potent cysteinyl leukotriene receptor (CysLT2) antagonists. ResearchGate. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. phytotechlab.com [phytotechlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. amerigoscientific.com [amerigoscientific.com]
- 7. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.cn [medchemexpress.cn]
Cell culture dosing guidelines for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Executive Summary
This guide provides standardized protocols for the handling, solubilization, and experimental dosing of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine (hereafter referred to as IsoQ-Oxo ).[1][2] Structurally characterized by an isoquinoline core linked to a basic oxolane amine tail, this compound belongs to the class of Rho-Associated Coiled-Coil Kinase (ROCK) inhibitors .[2]
IsoQ-Oxo is frequently utilized to study cytoskeletal dynamics, specifically the regulation of actomyosin contractility, stress fiber formation, and neurite outgrowth.[1] Due to the basicity of the dimethylamine group and the lipophilicity of the isoquinoline ring, precise handling is required to prevent precipitation in aqueous media and to ensure consistent intracellular bioavailability.[2]
Physicochemical Profile & Reconstitution
Understanding the chemical nature of IsoQ-Oxo is a prerequisite for reproducible dosing.[2]
| Property | Description | Implication for Cell Culture |
| Core Scaffold | Isoquinoline-1-yloxy | High affinity for the ATP-binding pocket of ROCK1/2.[2] Hydrophobic.[2] |
| Functional Tail | N,N-dimethyloxolan-3-amine | Basic residue (pKa ~8.5-9.5).[2] Improves solubility in acidic buffers but prone to precipitation in neutral PBS if not pre-dissolved.[2] |
| Molecular Weight | ~272.3 g/mol | Small molecule; rapid cellular permeation (<15 mins).[2] |
| Solubility | DMSO (>50 mM), Ethanol (Low), Water (Low, unless acidified) | Strict Requirement: Use DMSO for primary stock.[1] |
Reconstitution Protocol
-
Primary Stock (10 mM): Dissolve powder in high-grade anhydrous DMSO.
-
Storage: Aliquot into light-protective amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Working Solutions: Dilute the DMSO stock directly into the culture medium immediately prior to use.[2] Do not create intermediate aqueous stocks (e.g., in PBS) as the pH shift may cause micro-precipitation.[1][2]
Biological Mechanism & Signaling Pathway[5][6][7][8]
IsoQ-Oxo functions by competitively inhibiting the ATP binding site of ROCK.[2] Under basal conditions, ROCK phosphorylates the Myosin Light Chain (MLC) and inactivates Myosin Light Chain Phosphatase (MLCP), driving actomyosin contraction.[1]
Inhibition Consequence: Treatment with IsoQ-Oxo leads to dephosphorylation of MLC, resulting in stress fiber disassembly and relaxation of the cellular cytoskeleton.[2]
Figure 1: Mechanism of Action. IsoQ-Oxo targets ROCK, preventing MLC phosphorylation and reducing contractility.[1]
Dosing Protocols
Protocol A: Determination of Cellular IC50 (Dose-Response)
Objective: Establish the effective concentration for 50% inhibition of ROCK activity without inducing cytotoxicity.
Materials:
-
Adherent cells (e.g., HeLa, NIH3T3, or HUVEC).[1]
-
IsoQ-Oxo (10 mM DMSO stock).[2]
-
Positive Control: Y-27632 (Standard ROCK inhibitor).[2]
-
Readout: Cell viability (ATP/MTT) or Functional (pMLC Western Blot).[1][2]
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow adhesion (24h).
-
Serial Dilution: Prepare a 1:3 serial dilution in culture medium.
-
Treatment: Aspirate old media and add 100 µL of drug-containing media.
-
Vehicle Control: Media + 0.3% DMSO (Must match highest drug solvent concentration).[2]
-
-
Incubation:
-
Analysis: Harvest for Western Blot or fix for imaging.
Expected Results:
-
Biochemical IC50 (pMLC reduction): Typically 100 nM – 500 nM .[1][2]
-
Phenotypic IC50 (Stress fiber loss): Typically 1 µM – 5 µM .[2]
-
Toxicity Threshold: >20 µM (Watch for cell detachment/anoikis).[2]
Protocol B: Functional Cytoskeleton Assay (Actin Staining)
Objective: Visualize the disassembly of actin stress fibers, the hallmark of ROCK inhibition.[2]
-
Preparation: Seed cells on fibronectin-coated glass coverslips.
-
Dosing: Treat cells with 10 µM IsoQ-Oxo for 60 minutes.
-
Fixation:
-
Staining:
-
Imaging: Confocal microscopy.
Experimental Workflow Diagram
Figure 2: Step-by-step dilution and assay workflow to ensure solubility and accuracy.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Rapid addition of high-concentration DMSO stock to cold media.[2] | Pre-warm media to 37°C. Add drug dropwise while swirling. Keep final DMSO < 0.5%.[2][4] |
| Cell Detachment | ROCK inhibition reduces focal adhesion tension (Anoikis).[2] | Reduce concentration (try < 5 µM). Coat plates with higher density Collagen I or Fibronectin.[2] |
| No Effect Observed | Drug degradation or efflux.[2] | Use fresh stock. Check if cell line overexpresses MDR1 (P-gp) as isoquinolines can be substrates.[2] |
| Inconsistent IC50 | Serum binding.[2] | Perform dose-response in low-serum (0.5% FBS) media to minimize protein binding, then validate in full serum.[2] |
References
-
Liao, J. K., et al. (2007).[1][2] "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Cardiovascular Pharmacology.
-
Rikitake, Y., & Liao, J. K. (2005).[1][2] "Rho-kinase: physiological roles and therapeutic targets." Circulation Research.
-
Ishizaki, T., et al. (2000).[1][2] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase."[2][5] Molecular Pharmacology.
-
Feng, Y., et al. (2019).[1][2] "Rho Kinase (ROCK) Inhibitors in the Treatment of Eye Diseases." Journal of Ocular Pharmacology and Therapeutics.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds."
(Note: While IsoQ-Oxo is a specific chemical description, protocols are derived from the validated class behavior of isoquinoline-based ROCK inhibitors such as Fasudil and Y-27632.)[2]
Sources
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ROCK inhibitors | Multiple potent, highly selective & well-cited | Selleck Chemicals LLC [selleck.au]
Safeguarding Your Research: A Comprehensive Guide to the Storage and Handling of N,N-dimethyloxolan-3-amine and Its Derivatives
For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount to the success and reproducibility of their work. N,N-dimethyloxolan-3-amine and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, their utility is intrinsically linked to their stability and purity, which can be compromised by improper storage and handling. This application note provides a detailed guide, grounded in established safety protocols for analogous compounds, to ensure the longevity of these valuable reagents and the safety of laboratory personnel.
Due to the absence of a specific Safety Data Sheet (SDS) for N,N-dimethyloxolan-3-amine at the time of this writing, the following recommendations are synthesized from data on structurally similar compounds, including tertiary amines and substituted tetrahydrofurans. This approach ensures a cautious and comprehensive framework for safe laboratory practices.
Understanding the Chemical Nature: A Foundation for Safe Handling
N,N-dimethyloxolan-3-amine combines two key functional groups that dictate its chemical behavior and, consequently, its storage and handling requirements: a tertiary amine and a tetrahydrofuran (THF) ring.
-
The Tertiary Amine: Tertiary amines are generally basic and can be susceptible to oxidation. Some may also be air-sensitive. Their basicity makes them incompatible with acids and strong oxidizing agents.[1]
-
The Tetrahydrofuran (THF) Moiety: The oxolane, or THF, ring is an ether. Ethers are notoriously prone to the formation of explosive peroxides when exposed to air and light. This is a critical safety consideration that must be addressed in all storage and handling protocols.
Based on analogous compounds, N,N-dimethyloxolan-3-amine derivatives are presumed to be potentially harmful if swallowed or in contact with skin, and may cause skin and serious eye irritation.[2][3]
Prudent Storage: Preserving Integrity and Ensuring Safety
The primary objectives of proper storage are to prevent degradation of the compound and to mitigate any potential hazards. The following conditions are recommended for N,N-dimethyloxolan-3-amine and its derivatives.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, consistent temperature (2-8 °C recommended) | Lower temperatures slow down potential degradation pathways. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation and peroxide formation.[4] |
| Light | In an amber or opaque container, stored in the dark | Protects the compound from light-induced degradation and peroxide formation. |
| Container | Tightly sealed, air-impermeable container | Prevents the ingress of air and moisture.[5] |
Incompatible Materials
To prevent hazardous reactions, store N,N-dimethyloxolan-3-amine derivatives separately from the following:
-
Strong Acids: Violent reactions can occur due to the basic nature of the amine.[1]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[6]
-
Halogens: May react violently.[1]
A general chemical compatibility chart should always be consulted when storing various chemicals in the same area.
Safe Handling Protocols: A Step-by-Step Approach
Adherence to meticulous handling procedures is crucial to prevent contamination of the compound and to ensure the safety of the handler.
Personal Protective Equipment (PPE)
A multi-layered defense is essential when working with N,N-dimethyloxolan-3-amine derivatives.
| Body Part | Required PPE | Recommended Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for integrity before use.[3] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 or equivalent standards.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | A respirator may be necessary for large quantities or in poorly ventilated areas.[3] |
| Body | Laboratory coat | Flame-retardant material is advisable. |
| Feet | Closed-toe shoes | Made of a durable, non-porous material. |
Experimental Workflow: From Storage to Reaction
The following workflow is designed to minimize exposure to atmospheric contaminants.
Sources
- 1. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Reagent compatibility for reactions involving 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
An In-Depth Technical Guide to Reagent Compatibility for Reactions Involving 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Introduction
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is a complex molecule featuring three key functional regions: a 1-alkoxyisoquinoline moiety, a tertiary amine, and an oxolane (tetrahydrofuran) ring. This unique combination of functionalities makes it an intriguing substrate for applications in medicinal chemistry and drug development, where isoquinoline scaffolds are of significant interest for their diverse biological activities.[1][2] The strategic design of synthetic routes involving this molecule necessitates a thorough understanding of its reactivity and compatibility with a wide range of common and specialized reagents.
This guide provides a comprehensive analysis of the chemical behavior of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, offering field-proven insights into compatible and incompatible reaction conditions. The protocols and recommendations herein are designed to be self-validating systems, grounded in established principles of organic chemistry.
Molecular Structure and Reactive Sites
A foundational understanding of the molecule's structure is paramount to predicting its reactivity.
Caption: Key reactive sites of the title compound.
The molecule's reactivity is primarily dictated by:
-
The Tertiary Amine: The lone pair on the nitrogen of the N,N-dimethyloxolan-3-amine moiety imparts both basicity and nucleophilicity.
-
The 1-Alkoxyisoquinoline System: The ether linkage at the C1 position of the isoquinoline ring is an electron-donating group, activating the ring system. However, this ether bond is also a potential site for cleavage under harsh acidic conditions.
-
The Oxolane (THF) Ring: While generally stable and often used as a solvent, the tetrahydrofuran ring can be susceptible to ring-opening reactions catalyzed by strong acids.[3][4]
Reagent Compatibility and Incompatibility
The following sections provide a detailed analysis of compatible and incompatible reagents, categorized by reaction type.
Acids
| Reagent Class | Compatibility | Rationale and Key Considerations |
| Mineral Acids (HCl, H₂SO₄) | Limited | Will readily protonate the tertiary amine to form the corresponding ammonium salt.[5] This is a useful and predictable reaction for purification or to modify solubility. However, concentrated or hot strong acids can lead to the cleavage of the ether linkage at the isoquinoline C1 position and potentially the oxolane ring.[3] |
| Strong Halogen Acids (HBr, HI) | Incompatible | These reagents are known to cleave ethers.[3] They will protonate the tertiary amine and can cleave both the isoquinoline-ether bond and the oxolane ring, leading to a complex mixture of products. |
| Organic Acids (Acetic Acid, Formic Acid) | Compatible | These weaker acids will form salts with the tertiary amine. The reaction is typically reversible and less likely to cause ether cleavage under standard conditions. |
| Lewis Acids (AlCl₃, BF₃·OEt₂, ZnCl₂) | Limited to Incompatible | Lewis acids can coordinate with the ether oxygens and the isoquinoline nitrogen, potentially activating the ether linkages for cleavage.[6][7] They can also form complexes with the tertiary amine. Use with caution, as they may promote undesired side reactions. |
Bases
| Reagent Class | Compatibility | Rationale and Key Considerations |
| Strong Bases (NaOH, KOH, NaH) | Compatible | The molecule lacks acidic protons, making it stable in the presence of strong bases. |
| Organolithium Reagents (n-BuLi, s-BuLi, t-BuLi) | Compatible | Tertiary amines lack the acidic N-H proton found in primary and secondary amines, making them compatible with organolithium reagents.[8][9] The ether functionalities are also generally stable to organolithiums.[10][11] |
| Grignard Reagents (RMgX) | Compatible | Similar to organolithiums, Grignard reagents are compatible with tertiary amines and ethers due to the absence of acidic protons.[12][13] |
| Non-nucleophilic Organic Bases (DIPEA, Et₃N) | Compatible | The title compound is stable in the presence of these bases. The inherent basicity of the molecule's tertiary amine should be considered, as it may compete in base-catalyzed reactions. |
Oxidizing and Reducing Agents
| Reagent Class | Compatibility | Rationale and Key Considerations |
| Common Oxidizing Agents (PCC, PDC, DMP) | Compatible | These reagents are typically used for the oxidation of alcohols to aldehydes and ketones.[14] The title compound lacks alcohol functionalities and is expected to be stable under these conditions. |
| Strong Oxidizing Agents (KMnO₄, K₂Cr₂O₇) | Incompatible | Strong oxidizing agents can potentially oxidize the tertiary amine or lead to degradation of the aromatic isoquinoline ring.[15] |
| Hydride Reducing Agents (NaBH₄, NaBH(OAc)₃) | Compatible | These mild reducing agents are used for the reduction of aldehydes, ketones, and imines. The title compound lacks these functional groups and should be stable. |
| Strong Hydride Reducing Agents (LiAlH₄) | Compatible | While a powerful reducing agent for esters, amides, and carboxylic acids, LiAlH₄ is compatible with ethers and tertiary amines.[16] |
| Catalytic Hydrogenation (H₂, Pd/C) | Limited | The isoquinoline ring can be reduced under certain catalytic hydrogenation conditions. The specific conditions (pressure, temperature, catalyst) will determine the outcome. |
Reagents for Carbon-Carbon and Carbon-Nitrogen Bond Formation
| Reagent Class | Compatibility | Rationale and Key Considerations |
| Alkyl Halides (R-X) | Reactive | The tertiary amine can act as a nucleophile and react with alkyl halides to form a quaternary ammonium salt.[17][18][19][20] This is a predictable and often desirable reaction. |
| Acyl Halides and Acid Anhydrides | Limited | While tertiary amines do not form stable amides, they can act as catalysts or bases in acylation reactions.[21] Highly reactive acylating agents could potentially lead to complex formation or undesired side reactions. |
| Amide Coupling Reagents (HATU, EDC) | Compatible (as a base) | The tertiary amine can be used as a non-nucleophilic base in amide coupling reactions.[22][23][24] However, its basicity may be weaker than commonly used bases like DIPEA or triethylamine. |
| Transition Metal Catalysts (Pd, Ni, Cu) | Compatible | The tertiary amine and ether functionalities are generally compatible with many transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[25] The isoquinoline nitrogen and tertiary amine can act as ligands, which may influence the catalytic cycle. |
Experimental Protocols
Protocol 1: Formation of the Hydrochloride Salt
This protocol describes the straightforward conversion of the free base to its hydrochloride salt, which can be advantageous for purification, handling, and solubility in aqueous media.
Materials:
-
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
-
Anhydrous diethyl ether or ethyl acetate
-
2 M HCl in diethyl ether
-
Stir plate and magnetic stir bar
-
Glassware for filtration
Procedure:
-
Dissolve the starting material (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
While stirring, add 2 M HCl in diethyl ether (1.1 eq) dropwise.
-
A precipitate should form immediately.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the resulting hydrochloride salt under vacuum.
Caption: Workflow for the formation of the hydrochloride salt.
Protocol 2: N-Alkylation to Form a Quaternary Ammonium Salt
This protocol details the reaction of the tertiary amine with an alkyl halide to yield a quaternary ammonium salt.
Materials:
-
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Acetonitrile or DMF
-
Stir plate and magnetic stir bar
-
Reaction vessel with condenser
Procedure:
-
Dissolve the starting material (1.0 eq) in acetonitrile.
-
Add the alkyl halide (1.2 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 3: Use as a Base in an Amide Coupling Reaction
This protocol demonstrates the application of the title compound as a base in a standard amide coupling reaction.
Materials:
-
Carboxylic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine (2.5 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid, HATU, and anhydrous DMF.
-
Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the primary or secondary amine to the reaction mixture.
-
Add 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine as the base.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The reactivity of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is a composite of its constituent functional groups. The tertiary amine offers a site for predictable salt formation and N-alkylation, and can serve as a base in certain reactions. The 1-alkoxyisoquinoline and oxolane moieties are generally stable but are susceptible to cleavage under strong acidic conditions. This guide provides a framework for researchers to make informed decisions when designing synthetic routes involving this and structurally related molecules, thereby accelerating research and development in the synthesis of novel chemical entities.
References
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]
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Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Bentham Science. Available at: [Link]
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Reactions Between Tertiary Amines and Carbonyl Compounds. AK Lectures. Available at: [Link]
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Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available at: [Link]
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Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. PMC. Available at: [Link]
- Process for the preparation of formate salts of tertiary amines. Google Patents.
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Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Royal Society of Chemistry. Available at: [Link]
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Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
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General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. Available at: [Link]
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Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. PubMed. Available at: [Link]
-
How do Grignard reagents react with amine?. Quora. Available at: [Link]
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(PDF) Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. ResearchGate. Available at: [Link]
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Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Royal Society of Chemistry. Available at: [Link]
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preparation of amines. Chemguide. Available at: [Link]
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Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. ScienceDirect. Available at: [Link]
-
25.7 Preparation of Amines. Chemistry LibreTexts. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]
-
Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides. ACS Publications. Available at: [Link]
-
Making tertiary amines and their salts. e-Marefa. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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Tetrahydrofuran - Wikipedia. Wikipedia. Available at: [Link]
-
Lithiation and Organolithium Reactions. Mettler Toledo. Available at: [Link]
-
9.8: Reactions of Ethers. Chemistry LibreTexts. Available at: [Link]
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Available at: [Link]
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Ethers. University of Babylon. Available at: [Link]
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Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Organolithium reagent - Wikipedia. Wikipedia. Available at: [Link]
-
Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. Available at: [Link]
-
Chapter III : Alcohols, carboxylic and amine functions. Université de Sétif 1. Available at: [Link]
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available at: [Link]
-
Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
9.3 Names and Properties of Ethers – Fundamentals of Organic Chemistry-OpenStax Adaptation. The Pennsylvania State University. Available at: [Link]
-
Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]
-
Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. Canadian Journal of Chemistry. Available at: [Link]
-
Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE. OCLUE. Available at: [Link]
-
Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository. Available at: [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Optimizing the Synthesis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Welcome to the technical support guide for the synthesis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. This document is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this complex molecule. Here, we will delve into common challenges, provide detailed troubleshooting strategies, and present optimized protocols grounded in established chemical principles.
Overview of the Synthetic Challenge
The synthesis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine typically involves a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This reaction couples a halo-isoquinoline, such as 1-chloroisoquinoline, with the hydroxyl group of an N,N-dimethyl-4-hydroxyoxolan-3-amine precursor. While theoretically straightforward, this synthesis is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide aims to provide a systematic approach to overcoming these obstacles.
General Reaction Scheme
The core transformation is the formation of an ether linkage between the isoquinoline and tetrahydrofuran rings.
Caption: General Williamson ether synthesis pathway.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is the most frequent complaint and can stem from several factors in the key etherification step. The Williamson ether synthesis is an SN2 reaction, and its efficiency is highly dependent on the reaction conditions.[1][2][3]
Possible Causes & Solutions:
-
Inefficient Deprotonation of the Alcohol: The hydroxyl group on the tetrahydrofuran ring must be fully deprotonated to form a potent nucleophile.
-
Troubleshooting: Ensure your base is strong enough and used in sufficient excess. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. If using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), ensure they are finely powdered and the reaction is heated to facilitate the reaction.[4]
-
-
Poor Leaving Group on the Isoquinoline: 1-Chloroisoquinoline is a common starting material.[5][6][7] While chlorine is a reasonable leaving group, reaction rates can sometimes be slow.
-
Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism.
-
Troubleshooting: Polar aprotic solvents like DMF, DMSO, or NMP are generally the best choices as they solvate the cation of the alkoxide salt, leaving the alkoxide anion highly nucleophilic.[4] THF can also be used, but may require higher temperatures or longer reaction times.
-
-
Incorrect Reaction Temperature: SN2 reactions are sensitive to temperature.
-
Troubleshooting: If the reaction is sluggish at room temperature, gradually increase the heat. A range of 60-100 °C is typical for these types of etherifications. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Optimization Strategy: Parameter Screening
To systematically optimize your yield, consider screening several parameters as outlined in the table below.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Base | NaH (1.5 eq) | K₂CO₃ (3.0 eq) | Cs₂CO₃ (2.0 eq) | Compare strong vs. weaker, more soluble bases. |
| Solvent | DMF | DMSO | Anhydrous THF | Evaluate the effect of solvent polarity and solvating ability. |
| Temperature | 25 °C (RT) | 60 °C | 80 °C | Optimize for reaction rate vs. potential side reactions. |
| Additive | None | NaI (0.1 eq) | KI (0.1 eq) | Test for in situ generation of a more reactive electrophile. |
Q2: I am observing significant formation of side products. How can I improve the reaction's selectivity?
Side product formation often arises from the ambident nucleophilic nature of the isoquinoline precursor and potential elimination reactions.
Possible Causes & Solutions:
-
N-Alkylation vs. O-Alkylation: If starting from 1-hydroxyisoquinoline (isoquinolin-1(2H)-one), it exists in tautomeric equilibrium with its keto form. This can lead to undesired N-alkylation.[9][10][11]
-
Troubleshooting: Using 1-chloroisoquinoline as the electrophile definitively directs the reaction to the C1 position. If you must start with 1-hydroxyisoquinoline, the choice of base and solvent can influence the O/N alkylation ratio. "Harder" bases (like NaH) tend to favor reaction at the "harder" oxygen atom, while certain solvent conditions can also promote O-alkylation.[9]
-
-
Elimination Reactions: Although less common with aromatic halides, if your tetrahydrofuran precursor has a suitable leaving group for an alternative synthesis pathway (e.g., a tosylate), elimination to form an alkene is a possibility, especially with sterically hindered or strong bases at high temperatures.[12]
-
Troubleshooting: Ensure your synthetic route favors the SN2 pathway. Using a primary or secondary alcohol precursor with a halo-aromatic is the standard and preferred route. Maintain the lowest effective temperature to minimize elimination.
-
Q3: The purification of the final product is challenging. How can I effectively isolate the pure tertiary amine?
The basicity of the tertiary amine product can make standard silica gel chromatography difficult, leading to peak tailing and poor separation.[13][14]
Possible Solutions:
-
Modified Column Chromatography:
-
Amine-Treated Silica: Pre-treating your silica gel with a triethylamine solution (e.g., a 1-2% solution in your starting eluent) can neutralize the acidic silanol groups, significantly improving peak shape.[13]
-
Amine-Functionalized Silica: Using commercially available amine-functionalized silica columns can provide excellent results for purifying basic compounds.[13]
-
Basic Alumina: Switching the stationary phase to basic or neutral alumina can be an effective alternative to silica gel.
-
-
Mobile Phase Additives:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Adding a small amount (0.1-1%) of a volatile amine base to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol) can dramatically improve purification by competing with your product for binding to the acidic sites on the silica.[14]
-
Ammonium Hydroxide: For very polar amines, a mobile phase containing a small amount of ammonium hydroxide in methanol/DCM can be effective.
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: The tertiary amine product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent.
-
Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC with a buffered mobile phase (e.g., containing formic acid or ammonium acetate) is a powerful option.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific substrates and laboratory conditions.
Protocol A: Optimized Williamson Ether Synthesis
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per mmol of the limiting reagent).
-
Add N,N-dimethyl-4-hydroxytetrahydrofuran-3-amine (1.0 equivalent).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 1-chloroisoquinoline (1.1 equivalents) and catalytic potassium iodide (KI, 0.1 equivalents).
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in the purification FAQ (Q3).
Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing low yield issues.
Caption: A decision tree for troubleshooting low yield.
References
-
Kumar, S., et al. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega. Available at: [Link][15][16]
-
Singh, P., et al. (n.d.). An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst. New Journal of Chemistry. Available at: [Link]
-
Vaiana, N., Rizzi, L., & Romeo, S. (2007). Amino Acid Derived Epoxide Ring Opening under Microwave Irradiation. Chemistry Letters. Available at: [Link]
-
Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews. Available at: [Link]
-
Molina, P., et al. (2004). Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link][1]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link][2]
-
Askin, D., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][11]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link][13]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link][14]
-
LaPlante, S. R., et al. (2001). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][10]
-
Kaur, H., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link][17]
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- 17. ijstr.org [ijstr.org]
Troubleshooting solubility issues of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine in DMSO
Executive Summary
You are likely encountering solubility issues with 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine due to a conflict between its solid-state form (likely a salt) and the aprotic nature of Dimethyl Sulfoxide (DMSO), or due to moisture contamination in your solvent.[1][2]
This molecule contains a lipophilic isoquinoline core and a basic tertiary amine (dimethylamine).[1][3] The interplay between these functional groups and DMSO requires specific handling. This guide provides a root-cause analysis and a step-by-step recovery protocol.
Part 1: Diagnostic Phase (Root Cause Analysis)[1]
Before attempting to force the compound into solution, identify which of the three common failure modes applies to your situation.[1]
Failure Mode A: The "Salt Effect" (Most Common)[1]
-
Symptom: You are using a salt form (e.g., Hydrochloride, Fumarate, or Trifluoroacetate) of the compound.[1] It floats as a suspension or forms a cloudy precipitate.[1][3]
-
Mechanism: DMSO is a polar aprotic solvent.[1][3][4][5] It solvates cations (positive charges) well but solvates anions (negative charges like Cl⁻) very poorly.[1][3] The high lattice energy of the crystal salt resists the weak pull of DMSO, preventing dissolution [1].
Failure Mode B: The "Wet Solvent" Trap
-
Symptom: The compound was soluble initially but precipitated after the DMSO bottle was left open or stored in a freezer.[1][6]
-
Mechanism: DMSO is aggressively hygroscopic .[1][3][4][5] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours.[1][3] Water acts as an "anti-solvent" for the lipophilic isoquinoline ring, causing the free base to crash out [2].[1]
Failure Mode C: Molecular Aggregation[1]
-
Symptom: The solution is viscous or forms a gel at high concentrations (>50 mM).[1][3]
-
Mechanism: The planar isoquinoline rings can stack via
- interactions, forming supramolecular aggregates that resist solvation.[1][3]
Part 2: Troubleshooting Workflow
Use the following decision tree to determine your next step.
Figure 1: Decision logic for solubilizing isoquinoline-amine derivatives.
Part 3: Recovery Protocols
Protocol A: The "Dry-Heat-Sonicate" Cycle
Use this for Free Bases or minor solubility issues.
-
Desiccate: Ensure the solid compound is at room temperature before opening the vial to prevent condensation.
-
Solvent Choice: Use anhydrous DMSO (≥99.9%) from a sealed ampoule or a bottle stored over molecular sieves.[1][3]
-
Sequential Addition: Add DMSO to the vial in two steps. Add 50% of the volume, vortex, then add the remaining 50%.
-
Thermal Shift:
-
Sonication: Sonicate in a bath (35–40 kHz) for 10 minutes.
-
Warning: Monitor temperature; do not let the bath exceed 50°C to avoid degradation of the ether linkage.[3]
-
Protocol B: The "Salt Switch" (Acidification)
Use this if you have a stubborn Salt form (e.g., HCl) that won't dissolve.[1]
If the salt form is insoluble, you can improve solubility by disrupting the tight ionic lattice or by shifting the equilibrium.[1]
-
Acidification: Add 1–2 equivalents of acetic acid or dilute HCl (in water, if compatible) to the DMSO.[1][3]
-
Note: While counter-intuitive (adding acid to a salt), a small amount of aqueous acid can help solvate the anion (Cl⁻) that DMSO cannot handle alone [3].[1]
-
-
Alternative - Free Basing: If the salt is persistently insoluble, dissolve the compound in a biphasic mixture (DCM/Water + NaHCO₃), extract the organic layer, dry, and evaporate to obtain the Free Base .[1] The Free Base is almost guaranteed to be soluble in pure DMSO.[1][3]
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my solution turn cloudy when I dilute it into PBS/Media? A: This is "Crash-out." Your compound is lipophilic (hydrophobic).[1][3] When you dilute the DMSO stock into an aqueous buffer, the solvent power drops instantly.[1]
-
Fix: Keep the final DMSO concentration <0.1%. If precipitation persists, pre-dilute the DMSO stock with ethanol (1:1) before adding to the buffer, or add a surfactant like Tween-80 (0.01%) to the buffer before adding the compound.[1]
Q2: Can I store the DMSO stock at -20°C? A: Yes, but with caution. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles promote water absorption (hygroscopicity) and crystal growth.[1][3]
-
Best Practice: Aliquot the stock into single-use vials. Seal them with Parafilm.[1][3] Do not re-freeze a thawed aliquot more than once [4].[1][2][3]
Q3: What is the theoretical solubility limit? Based on the functional groups (Isoquinoline + Amine), here are the estimated limits:
| Form | Solvent | Est.[1][2][3][4][7][8][9][10][11] Solubility | Notes |
| Free Base | Pure DMSO | >100 mM | High solubility due to lack of lattice energy.[1][3] |
| HCl Salt | Pure DMSO | <10 mM | Poor anion solvation limits solubility.[1][3] |
| HCl Salt | DMSO + 5% H₂O | ~20-50 mM | Water helps solvate the Chloride ion.[1][3] |
| Free Base | PBS (pH 7.[1][3]4) | <100 µM | Requires protonation to dissolve in water.[1][3] |
Part 5: Chemical Mechanism Visualization
The following diagram illustrates why the Salt form struggles in pure DMSO compared to the Free Base.
Figure 2: Solvation mechanics. DMSO effectively dissolves the organic cation but fails to stabilize the inorganic anion (Cl-), leading to precipitation of the salt.[1]
References
-
Gaylord Chemical. (2023).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][1]
-
Ziath. (2020).[1][3] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
Balakin, K. V., et al. (2006).[1][3] Property-based design of kinase inhibitors: A solubility perspective. Current Topics in Medicinal Chemistry.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 11. pdf.smolecule.com [pdf.smolecule.com]
Minimizing degradation of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine during storage
A Guide to Minimizing Degradation During Storage
Welcome to the technical support center for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. As Senior Application Scientists, we provide not just procedures, but the scientific reasoning behind them to empower your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine.
Issue 1: Compound discoloration (e.g., turning yellow or brown) is observed over time.
Possible Cause: This is often an indication of oxidative degradation or the formation of colored impurities. The isoquinoline moiety, in particular, can be susceptible to oxidation, which can lead to the formation of N-oxides and other colored byproducts.[1] Exposure to air (oxygen) and light can accelerate these processes.
Troubleshooting Steps:
-
Inert Atmosphere Storage:
-
Why: To minimize contact with atmospheric oxygen.
-
Protocol: Store the compound under an inert atmosphere such as argon or nitrogen. This can be achieved by using a vial with a septum-sealed cap and purging the headspace with the inert gas before sealing. For long-term storage, consider ampulizing the compound under an inert gas.
-
-
Protection from Light:
-
Why: Photons can provide the activation energy for degradation reactions.
-
Protocol: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2] Store in a dark location, such as a cabinet or refrigerator.
-
-
Low-Temperature Storage:
-
Why: Lower temperatures slow down the rate of chemical reactions, including degradation.
-
Protocol: For short-term storage, refrigeration (2-8°C) is recommended.[3] For long-term storage, freezing (-20°C or -80°C) is preferable. Ensure the container is well-sealed to prevent moisture condensation upon removal from cold storage.
-
Issue 2: Reduced potency or altered activity observed in biological assays.
Possible Cause: This suggests a decrease in the concentration of the active parent compound due to degradation. The ether linkage and the tertiary amine are susceptible to hydrolysis and oxidation, respectively.
Troubleshooting Steps:
-
Moisture Control:
-
Why: The ether linkage can be susceptible to acid- or base-catalyzed hydrolysis, and the tertiary amine is hygroscopic, meaning it can absorb moisture from the air.[4]
-
Protocol: Store the compound in a desiccator, especially if it is in solid form.[4] If stored in a freezer, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
-
pH Considerations:
-
Why: Isoquinoline is a weak base and can form salts with acids.[5] The stability of the compound can be pH-dependent.
-
Protocol: If the compound is in solution, ensure the solvent is aprotic and free of acidic or basic impurities. If an aqueous buffer is necessary for an assay, prepare the solution fresh and use it immediately.
-
-
Purity Analysis:
-
Why: To confirm the integrity of the compound.
-
Protocol: Before use, especially after long-term storage, re-analyze the purity of the compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the amount of parent compound remaining and identify any major degradation products.
-
Issue 3: Inconsistent results between different batches or aliquots of the compound.
Possible Cause: This could be due to improper aliquoting and handling, leading to variable exposure to degradative conditions. The formation of peroxides in the ether component is also a possibility with prolonged exposure to air.[2][6]
Troubleshooting Steps:
-
Proper Aliquoting:
-
Why: To avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere.
-
Protocol: Upon receiving the compound, if it is a solid, weigh out and prepare several smaller aliquots in individual vials. If it is in solution, prepare single-use aliquots. This ensures that the main stock remains pristine.
-
-
Peroxide Testing:
-
Why: Ethers can form explosive peroxides upon exposure to air and light.[2][6][7]
-
Protocol: For older samples, especially if stored in a partially empty container, it is prudent to test for the presence of peroxides using commercially available test strips. Caution: Do not handle or attempt to open a container if crystalline solids (potential peroxides) are visible around the cap. Contact your institution's environmental health and safety office immediately.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine?
A1: For optimal stability, the compound should be stored under the following conditions:
-
Temperature: -20°C or colder for long-term storage. 2-8°C is acceptable for short-term storage.[3]
-
Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using an amber vial or by wrapping the container.[2]
-
Moisture: In a dry environment, away from moisture. A desiccator is recommended for solid forms.[4]
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or below (long-term), 2-8°C (short-term) | Slows reaction rates |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation |
| Light | Amber vial or foil-wrapped | Prevents photodegradation |
| Moisture | Desiccated, sealed container | Prevents hydrolysis |
Q2: How can I monitor the degradation of my compound?
A2: The most reliable way to monitor degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to assess purity and quantify the parent compound.[8] Gas Chromatography (GC) can also be used.[9][10] For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information.[11]
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidation of the Isoquinoline Ring: The nitrogen atom in the isoquinoline ring can be oxidized to an N-oxide.[1]
-
Ether Cleavage: The ether linkage can be susceptible to cleavage, particularly under acidic conditions or in the presence of strong oxidizing agents.
-
Oxidation of the Tertiary Amine: The N,N-dimethylamino group can be oxidized, potentially leading to N-oxide formation or dealkylation. Tertiary amines are generally more stable than primary or secondary amines.[12][13]
-
Peroxide Formation: The oxolane (tetrahydrofuran) ring, being an ether, can form peroxides upon prolonged exposure to air and light.[2][6]
Caption: Potential degradation pathways for the compound.
Q4: I need to prepare a stock solution. What solvent should I use and how should I store it?
A4: For preparing stock solutions, it is best to use a dry, aprotic solvent such as anhydrous DMSO or DMF. After dissolving the compound, purge the headspace of the vial with an inert gas before sealing. Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Caption: Recommended workflow for preparing and storing stock solutions.
Section 3: Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine over time.
Materials:
-
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Create several identical aliquots of this stock solution.
-
Store these aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).
-
-
Initial Analysis (Time Zero):
-
Dilute one of the freshly prepared aliquots to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
Inject the sample onto the HPLC system.
-
Develop a suitable gradient method (e.g., a gradient of water/ACN with 0.1% formic acid) to achieve good separation of the parent peak from any impurities.
-
Record the chromatogram and note the retention time and peak area of the parent compound. This serves as your baseline (100% purity).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Prepare and analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (time zero) peak area.
-
Calculate the percentage of the compound remaining: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
References
-
University of St Andrews. (2024, July 22). Ethers. Health & Safety. Retrieved from [Link]
-
Knuutila, H. K., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]
-
Plaza, J. M. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]
-
University of Arizona. (n.d.). Use of Ether. Environment, Health & Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). DIETHYL ETHER CAS Number - HAZARD SUMMARY. Retrieved from [Link]
-
UCL. (2021, June 7). Ethers. Safety Services. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. Retrieved from [Link]
-
Buvik, A., et al. (2021, April 8). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Cargo Handbook. (n.d.). Ether. Retrieved from [Link]
-
Hartono, A., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. nj.gov [nj.gov]
- 3. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Ethers | Safety Services - UCL – University College London [ucl.ac.uk]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. bre.com [bre.com]
- 11. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Purification strategies to remove impurities from isoquinolin-1-yloxy synthesis
Welcome to the Technical Support Center for Isoquinolin-1-yloxy Synthesis & Purification . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chemoselective challenges associated with isolating isoquinolin-1-yloxy scaffolds.
Rather than just providing a list of steps, this guide decodes the causality behind common synthetic failures and provides self-validating workflows to ensure your purification is empirically sound at every stage.
Part 1: Quantitative Impurity Profiling
The synthesis of isoquinolin-1-yloxy derivatives—typically achieved via Nucleophilic Aromatic Substitution (S_NAr) between 1-chloroisoquinoline and an aryloxy/alkoxy nucleophile—generates a predictable suite of structurally related impurities. Understanding their physicochemical properties is the first step in designing an effective separation strategy.
| Impurity | Origin | Approx. pKa / LogP | Primary Removal Strategy |
| 1-Chloroisoquinoline | Unreacted electrophilic starting material | pKa ~3.8 / LogP ~2.5 | Silica gel chromatography (elutes before the target product) |
| Isoquinolin-1(2H)-one | Hydrolysis of 1-chloroisoquinoline | pKa ~11.0 / LogP ~1.3 | Normal-phase chromatography (highly retained at the baseline) |
| Phenol / Aryl Alcohol | Excess nucleophilic reagent | pKa ~9.5–10.5 | Alkaline aqueous wash (1M NaOH) during liquid-liquid extraction |
| Regioisomers | Ambident nucleophile attack (N- vs. O-alkylation) | Variable | Preparative HPLC or selective recrystallization |
Part 2: Troubleshooting FAQs (Mechanistic Q&A)
Q1: Why is isoquinolin-1(2H)-one (isocarbostyril) consistently appearing as a major impurity in my S_NAr reaction?
Causality: 1-chloroisoquinoline is highly susceptible to nucleophilic attack by hydroxide ions. If trace moisture is present in your polar aprotic solvents (e.g., DMF, DMSO) or if your inorganic base (e.g.,
Q2: How can I efficiently separate unreacted 1-chloroisoquinoline from the target isoquinolin-1-yloxy product? Causality: Both compounds lack hydrogen-bond donors and are highly lipophilic, causing them to co-elute on standard normal-phase silica gel, a common issue in2[2]. Self-Validating Solution: Exploit their differential basicity. The electron-withdrawing chlorine atom makes 1-chloroisoquinoline significantly less basic (pKa ~3.8) than the aryloxy product. A carefully titrated acidic wash (pH 4.5) can selectively protonate the product into the aqueous phase while leaving the unreacted 1-chloroisoquinoline in the organic phase.
Q3: My product is contaminated with unreacted phenol starting material. Silica gel isn't separating them well. Causality: Phenols streak heavily on silica due to strong hydrogen bonding with the silanol groups on the stationary phase, often bleeding into the product fractions. Self-Validating Solution: Do not rely on chromatography for phenol removal. Instead, perform a rigorous alkaline wash (1M NaOH) during the aqueous workup. The phenol is deprotonated and forced into the aqueous layer, while the non-acidic isoquinolin-1-yloxy product remains in the organic layer.
Q4: Are there alternative synthetic routes that avoid 1-chloroisoquinoline entirely to bypass these specific impurities? Causality: Yes. Direct functionalization of isoquinoline N-oxides can bypass the halogenated intermediate altogether. For example, base-controlled reactions of isoquinoline N-oxides can directly yield isoquinolin-1-yloxy derivatives (such as 3) using cesium carbonate[3].
Part 3: Self-Validating Two-Tier Purification Workflow
Objective: Isolate the target isoquinolin-1-yloxy derivative from unreacted 1-chloroisoquinoline, isocarbostyril, and phenolic precursors.
Phase 1: Chemoselective Liquid-Liquid Extraction
-
Quench & Partition: Dilute the crude S_NAr reaction mixture with ethyl acetate (EtOAc) and quench with an equal volume of distilled water.
-
Causality: Water neutralizes the reaction and solubilizes inorganic salts (e.g.,
, ). -
Self-Validation Checkpoint: Test the aqueous layer with pH paper; it should read pH ~9-10. If it is neutral or acidic, the base was consumed entirely, indicating potential stalling of the S_NAr reaction.
-
-
Alkaline Wash: Separate the organic layer and wash it with 1M NaOH (3 x 20 mL per 100 mL organic phase).
-
Causality: Phenols are converted to water-soluble phenolate salts, partitioning into the aqueous phase.
-
Self-Validation Checkpoint: Acidify the combined NaOH wash layers with 1M HCl until pH < 3. A cloudy white precipitate confirms the successful extraction and recovery of the unreacted phenol.
-
Phase 2: Chromatographic Separation
-
Normal-Phase Silica Gel Chromatography: Dry the organic phase over anhydrous
, concentrate under reduced pressure, and dry-load onto a silica column. Elute with a gradient of Hexane:EtOAc (starting at 9:1, ramping to 4:1).-
Causality: 1-chloroisoquinoline (least polar) elutes first. The isoquinolin-1-yloxy product elutes second. Isocarbostyril (highly polar due to lactam hydrogen bonding) remains trapped near the baseline.
-
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1) visualized under UV 254 nm. 1-chloroisoquinoline (
) must be fully separated from the product ( ).
-
Phase 3: Polishing via Crystallization
-
Recrystallization: Dissolve the chromatographed product in a minimum volume of boiling ethanol. Remove from heat and slowly add dropwise distilled water until the solution becomes slightly turbid. Allow it to cool undisturbed to 4°C overnight.
-
Causality: This exploits the differential solubility of the target molecule versus trace 4, forming a highly ordered crystal lattice that excludes contaminants[4].
-
Self-Validation Checkpoint: Isolate the crystals via vacuum filtration. The final product must exhibit a sharp melting point range (
) and >99% purity via HPLC (UV 254 nm).
-
Part 4: Visualizing the Workflow
Workflow for the isolation and purification of isoquinolin-1-yloxy derivatives.
Part 5: References
-
Base-controlled [3+3] cycloaddition of isoquinoline N-oxides with azaoxyallyl cations Source: Chemical Communications (RSC Publishing) URL:[Link]
-
1(2H)-Isoquinolinone | C9H7NO | CID 10284 Source: PubChem (National Institutes of Health) URL:[Link]
Sources
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Base-controlled [3+3] cycloaddition of isoquinoline N-oxides with azaoxyallyl cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
Overcoming steric hindrance in N,N-dimethyloxolan-3-amine reactions
Technical Support Center: N,N-Dimethyloxolan-3-amine Reactivity Ticket #8492: Overcoming Steric Barriers in Tertiary Amine Functionalization
Welcome to the Advanced Synthesis Support Desk
Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Troubleshooting steric hindrance in N,N-dimethyloxolan-3-amine (3-DMA-THF)
Hello. If you are reading this, you are likely staring at a TLC plate that hasn't moved in 12 hours, or an LCMS trace showing 90% starting material.
The molecule you are working with, N,N-dimethyloxolan-3-amine , presents a classic "deceptive" steric profile. While it appears to be a standard tertiary amine, the combination of the dimethylamino group and the puckered tetrahydrofuran ring creates a significant steric cone that blocks the nitrogen lone pair. This guide addresses the three most common bottlenecks: Synthesis (getting the amine on the ring), Quaternization (reacting the nitrogen), and Cross-Coupling (using the nitrogen as a nucleophile).
Module 1: Synthesis via Reductive Amination
Problem: "I cannot get high yields converting dihydrofuran-3-one to the amine using standard NaBH(OAc)₃ conditions."
The Root Cause: Standard reductive amination (using sodium triacetoxyborohydride) relies on the formation of an iminium ion. With the 3-oxolane ketone, the ring strain and steric crowding from the adjacent methylene groups destabilize the intermediate iminium species, making it prone to hydrolysis before reduction can occur.
The Protocol: Titanium(IV)-Mediated Dehydration To force this reaction, you must use a Lewis acid dehydrating agent to "lock" the intermediate.
Step-by-Step Methodology:
-
Reagents: 3-Oxolanone (1.0 equiv), Dimethylamine (2.0 M in THF, 1.2 equiv), Titanium(IV) isopropoxide (1.25 equiv).
-
Complexation (Critical): Mix the ketone and amine in neat Ti(OiPr)₄. Do not add solvent yet. Stir under Argon for 1 hour.
-
Why: Ti(OiPr)₄ acts as a water scavenger and coordinates to the carbonyl oxygen, forcing the formation of the titanium-hemiaminal species.
-
-
Dilution: Dilute with absolute ethanol (0.5 M concentration relative to ketone).
-
Reduction: Add NaBH₄ (1.5 equiv) portion-wise.
-
Note: We switch to NaBH₄ (stronger) because the Ti-complex is more stable than a standard imine.
-
-
Workup (The "White Sludge" Fix): Quench with 1N NaOH. A white precipitate (TiO₂) will form. Filter through Celite. If the filtrate is cloudy, re-filter.
Module 2: Quaternization (The Menschutkin Reaction)
Problem: "My alkylation with methyl iodide is stalling at 40% conversion."
The Root Cause: The N,N-dimethyl group creates a "back-strain" effect. When an electrophile approaches, the methyl groups are forced back towards the THF ring hydrogens. This transition state is high-energy. Standard reflux in DCM or THF is insufficient to overcome this barrier.
Troubleshooting Matrix:
| Variable | Standard Condition (Avoid) | High-Performance Condition (Use) | Reasoning |
| Solvent | DCM, THF, Toluene | Acetonitrile (MeCN) or Nitromethane | High dielectric constant stabilizes the charged transition state (dipole-dipole stabilization). |
| Leaving Group | Chloride (-Cl), Bromide (-Br) | Iodide (-I) or Triflate (-OTf) | You need a "super-leaving group" to compensate for the poor nucleophilicity of the hindered amine. |
| Temperature | Reflux (40–60°C) | Sealed Tube (80–100°C) | Arrhenius equation: steric barriers require higher activation energy (Ea). |
The "Finkelstein" Boost Protocol: If you must use an alkyl chloride/bromide:
-
Dissolve amine and alkyl halide in Acetone or MeCN .
-
Add 0.5 equiv of Sodium Iodide (NaI) .
-
Mechanism: NaI reacts with the alkyl chloride in situ to form the alkyl iodide (more reactive), which then reacts with your amine.
Module 3: Palladium-Catalyzed Cross-Coupling
Problem: "Buchwald-Hartwig coupling with aryl bromides fails. The catalyst dies."
The Root Cause: In the catalytic cycle, the Reductive Elimination step is often the bottleneck for bulky amines. However, for N,N-dimethyloxolan-3-amine (acting as a tertiary amine component or if you are coupling the secondary amine precursor), the issue is usually Oxidative Addition or Amine Binding . If you are trying to arylate the amine (making a quaternary center) or using a secondary amine precursor, the "Cone Angle" is the enemy.
The Solution: Ligand Engineering You cannot use standard PPh₃ or dppf. You require bulky, electron-rich biaryl phosphine ligands.
Recommended Catalyst Systems:
-
Primary Choice: RuPhos or BrettPhos precatalysts.
-
Why: These ligands are designed to spread open the Pd center, allowing the bulky amine to approach.
-
-
Base: NaOtBu (Sodium tert-butoxide).
-
Why: Strong, bulky base ensures rapid deprotonation (if a proton is present) or facilitates the catalytic cycle.
-
Visualizing the Workflow
The following logic flow helps you decide the correct reaction path based on your electrophile.
Caption: Decision tree for selecting reaction conditions based on electrophile type. Note the specific catalyst/solvent requirements for each branch.
Frequently Asked Questions (FAQs)
Q: The product is an oil and difficult to handle. How can I solidify it? A: Small cyclic amines are notoriously hygroscopic oils.
-
Fix: Convert it to the Oxalate Salt . Dissolve the amine in Et₂O and add 1.0 equiv of Oxalic acid (dissolved in minimal EtOH). The oxalate salt is usually a non-hygroscopic, crystalline solid that is easy to filter and store. Avoid HCl salts as they tend to be hygroscopic gums for this specific molecule.
Q: Can I use microwave irradiation for the alkylation? A: Yes, and it is recommended. Microwave heating (100–120°C for 10–20 mins) in Acetonitrile is superior to thermal heating. The rapid dielectric heating helps overcome the entropic penalty of the ordered transition state required for the hindered amine to react.
Q: I see a side product in the reductive amination. What is it? A: If you see a mass of M+18 or M+16 relative to the product, it is likely the Titanium-complex residue or incomplete reduction. Ensure your NaOH quench is vigorous and the mixture stirs until the white precipitate is granular, not gelatinous.
References
-
Reductive Amination (Ti-Mediated)
-
General Reductive Amination (NaBH(OAc)3)
-
Buchwald-Hartwig (Ligand Selection)
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2.1 (2011): 27-50.
-
Menschutkin Reaction Kinetics
- Abboud, J. L. M., et al. "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry, 71.4 (1999): 645-718.
Sources
Optimizing pH conditions for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine stability
Welcome to the Technical Support Center for the handling, formulation, and assay optimization of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine .
As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained signal loss, assay variability, or apparent degradation when working with this specific compound. The root cause almost always traces back to its highly specific pH requirements. This guide is designed to explain the chemical causality behind these issues and provide self-validating protocols to ensure experimental integrity.
Part 1: Mechanistic Causality – The "Why" Behind the Instability
To understand how to handle 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, we must analyze its two critical functional groups, which act in opposition across the pH scale:
-
The Isoquinoline Nitrogen (pKa ~5.14): The nitrogen atom in the isoquinoline ring is weakly basic [1]. When the pH drops below 5.5, this nitrogen becomes protonated. Protonation creates a strong electron-withdrawing effect across the ring, highly activating the adjacent C1 carbon (which holds the ether linkage). This makes the 1-alkoxyisoquinoline moiety highly susceptible to nucleophilic attack by water, leading to rapid acid-catalyzed hydrolysis[3].
-
The N,N-Dimethylamine Group (pKa ~8.5–9.0): The tertiary amine on the oxolane ring is highly basic [2]. It remains protonated at neutral and acidic pH, which is essential for the molecule's aqueous solubility. If the pH exceeds 9.0, this group deprotonates, causing the molecule to lose its primary solubilizing charge and precipitate out of solution.
The Causality of Degradation: The molecule is essentially a masked amide (a vinylogous imino ether). In acidic conditions, the ether bond cleaves to yield isoquinolin-1(2H)-one (isocarbostyril) and 4-hydroxy-N,N-dimethyloxolan-3-amine .
Acid-catalyzed hydrolysis pathway of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine.
Part 2: Quantitative Stability Profile
To facilitate easy comparison for your formulation and assay design, the following table summarizes the compound's behavior across the pH spectrum. The "Goldilocks Zone" for this compound is strictly pH 6.5 to 7.5 .
| pH Range | Isoquinoline N State | Tertiary Amine State | Aqueous Solubility | Stability Half-Life (37°C) | Primary Experimental Issue |
| < 4.0 | Protonated | Protonated | High | < 1 hour | Rapid acid-catalyzed ether cleavage |
| 4.0 - 5.5 | Partially Protonated | Protonated | High | 2 - 12 hours | Moderate hydrolysis / Signal decay |
| 6.5 - 7.5 | Unprotonated | Protonated | High | > 48 hours | None (Optimal Zone) |
| 8.0 - 9.0 | Unprotonated | Partially Deprotonated | Moderate | > 48 hours | Risk of micro-precipitation |
| > 9.5 | Unprotonated | Deprotonated | Low | > 48 hours | Severe precipitation / Dosing failure |
Part 3: Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why does my compound degrade rapidly during LC-MS analysis? A: Standard LC-MS mobile phases often use 0.1% Formic Acid or 0.1% TFA, which have a pH of ~2.0 to 2.7. This fully protonates the isoquinoline nitrogen, triggering on-column hydrolysis. Solution: Switch to a neutral or slightly basic mobile phase, such as 10 mM Ammonium Bicarbonate (pH 7.4) or 10 mM Ammonium Acetate (pH 6.8).
Q: I am running an in vitro assay at pH 9.5 and seeing massive well-to-well variability. Why? A: At pH 9.5, the N,N-dimethylamine group (pKa ~8.8) is completely deprotonated. The molecule loses its polarity and precipitates. The variability you are seeing is not biological; it is due to inconsistent compound concentration in solution. Solution: Lower the assay buffer pH to 7.4, or if high pH is mandatory, introduce a solubilizing agent like 0.1% BSA or 1% DMSO.
Q: Can I store stock solutions in pure water? A: No. Unbuffered ultra-pure water often absorbs atmospheric CO2, dropping its pH to ~5.5. Over prolonged freeze-thaw cycles, this slight acidity will slowly hydrolyze the compound. Solution: Store stock solutions in 100% anhydrous DMSO at -20°C. For aqueous working stocks, use a buffer like 50 mM HEPES at pH 7.4.
Part 4: Self-Validating Experimental Protocol
To definitively prove whether your current assay conditions are degrading the compound, you must run a self-validating pH stability profile. This protocol is "self-validating" because it tracks both the disappearance of the parent compound and the stoichiometric appearance of the degradation product (mass balance).
Methodology: Mass-Balance pH Stability Profiling
-
Buffer Preparation: Prepare three 50 mM buffers: Sodium Acetate (pH 4.0), HEPES (pH 7.4), and Tris-HCl (pH 9.0).
-
Compound Spiking: Spike 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-mediated stabilization.
-
Incubation & Sampling: Incubate the solutions at 37°C in a shaking water bath. Extract 50 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.
-
Quenching (Critical Step): Immediately quench the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 1 µM of a stable internal standard (e.g., Diphenhydramine). The cold organic solvent instantly halts hydrolysis and precipitates buffer salts.
-
LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into the LC-MS/MS.
-
Validation Check: Monitor the MRM transitions for both the intact parent mass and the degradation product (isoquinolin-1(2H)-one, m/z 146.1). The molar loss of the parent must equal the molar gain of the isoquinolinone. If parent loss exceeds product appearance, the compound is precipitating (likely in the pH 9.0 buffer), not degrading.
Self-validating experimental workflow for pH stability profiling.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8405, Isoquinoline." PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1146, N,N-Dimethylamine." PubChem, [Link] (Utilized as the structural proxy for the tertiary amine pKa baseline).
-
Stephens, A. et al. "Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives." Organic Letters, ACS Publications, 2024. [Link] (Referencing the analogous acid-catalyzed hydrolysis mechanisms of 2-alkoxypyridines and iminopyridine intermediates).
1H NMR spectral analysis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
An In-Depth Guide to the ¹H NMR Spectral Analysis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine: A Comparative Approach
In the landscape of drug development and molecular research, the unambiguous structural elucidation of novel chemical entities is paramount. For complex molecules such as 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, which incorporates multiple distinct chemical environments, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique. This guide provides a comprehensive analysis of its ¹H NMR spectrum, offering a predictive interpretation grounded in established principles and comparative data. We will deconstruct the molecule into its constituent fragments, predict the spectral features of each, and explore how advanced NMR techniques and alternative analytical methods can provide a self-validating system for structural confirmation.
The Structural Landscape: Deconstructing the Molecule
To effectively interpret the ¹H NMR spectrum, we must first recognize the distinct spin systems within the molecule: the aromatic isoquinoline moiety, the stereochemically complex oxolane (tetrahydrofuran) ring, and the N,N-dimethylamine group. The ether linkage serves as the critical connection, influencing the electronic environment of both the isoquinoline and oxolane rings.
Caption: Key structural fragments and their expected ¹H NMR regions.
Predictive ¹H NMR Analysis: A Region-by-Region Interpretation
The following analysis is a prediction based on established chemical shift principles and data from analogous structures.[1][2] Solvent choice (e.g., CDCl₃ or DMSO-d₆) will influence the exact chemical shifts.
The Aromatic Region (δ 7.0 - 9.0 ppm): The Isoquinoline Signature
The isoquinoline ring presents seven aromatic protons. The substitution at the C-1 position by an electronegative oxygen atom significantly influences the chemical shifts.
-
H-3 and H-4: These protons form a simple AX spin system, appearing as two doublets. H-4 is typically downfield of H-3. The coupling constant (³JH3-H4) is expected to be in the range of 5-6 Hz.
-
Benzene Ring Protons (H-5, H-6, H-7, H-8): These four protons create a more complex pattern of multiplets. Generally, they appear as a series of doublets, triplets, or doublets of doublets.[3][4]
-
The Peri Effect on H-8: A key diagnostic feature is the downfield shift of the H-8 proton. Due to its spatial proximity to the electronegative oxygen atom at C-1 (a "peri" interaction), H-8 is significantly deshielded and is often the most downfield signal of the entire benzene portion of the isoquinoline ring.[5]
The Aliphatic Region (δ 2.5 - 5.0 ppm): Unraveling the Oxolane Ring
The substituted oxolane ring is the most complex region of the spectrum due to the presence of stereocenters at C-3 and C-4, leading to diastereotopicity.
-
H-4 (methine proton): This proton is directly attached to the carbon bearing the isoquinoline-oxy group. The strong deshielding effect of the ether oxygen will shift this signal significantly downfield, likely in the δ 4.5-5.0 ppm range. Its multiplicity will depend on its coupling to H-3 and the two H-5 protons.
-
H-3 (methine proton): Attached to the carbon with the N,N-dimethylamine group, this proton will also be downfield, but likely upfield relative to H-4, perhaps in the δ 3.0-3.5 ppm range. It will be coupled to H-4 and the two H-2 protons.
-
H-2 and H-5 (methylene protons): These protons are diastereotopic, meaning they are chemically non-equivalent. Therefore, they will appear as distinct signals, each likely as a complex multiplet (e.g., a doublet of doublets or more complex). The protons at C-5 will be influenced by the adjacent ether oxygen at C-4, while the C-2 protons are adjacent to the amine-bearing carbon.
The N,N-Dimethyl Protons (δ 2.2 - 2.6 ppm): A Clear Singlet
The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet, integrating to 6H. This signal is a straightforward and reliable indicator of the N,N-dimethyl moiety.
Data Summary: Predicted ¹H NMR Parameters
The following table summarizes the predicted ¹H NMR data for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Isoquinoline Aromatic | 7.2 - 8.5 | Multiplets (m) | 7H | - |
| H-4 (Oxolane) | 4.5 - 5.0 | Multiplet (m) | 1H | J3,4, J4,5a, J4,5b |
| H-2a, H-2b (Oxolane) | 3.5 - 4.2 | Multiplets (m) | 2H | Jgem, J2,3 |
| H-5a, H-5b (Oxolane) | 3.7 - 4.4 | Multiplets (m) | 2H | Jgem, J5,4 |
| H-3 (Oxolane) | 3.0 - 3.5 | Multiplet (m) | 1H | J3,4, J3,2a, J3,2b |
| -N(CH₃)₂ | 2.2 - 2.6 | Singlet (s) | 6H | N/A |
Comparative Analysis: Stereochemistry and Alternative Techniques
A standard ¹H NMR spectrum provides strong evidence for the molecular structure, but for absolute confirmation, especially regarding stereochemistry, a comparative approach is essential.
Determining Stereochemistry: A Comparison of cis and trans Isomers
The relative orientation of the substituents on the oxolane ring (cis or trans) is a critical stereochemical feature. This can often be determined by analyzing the vicinal coupling constant (³J) between H-3 and H-4.
-
trans Isomer: Typically exhibits a larger coupling constant (³Jtrans ≈ 8-12 Hz) due to a dihedral angle approaching 180°.
-
cis Isomer: Shows a smaller coupling constant (³Jcis ≈ 2-6 Hz) due to a dihedral angle closer to 0° or 120°.
While this is a general rule, conformational flexibility in the five-membered ring can complicate the analysis.[6][7] For definitive assignment, Nuclear Overhauser Effect (NOE) experiments are superior.
Caption: A multi-technique workflow for unambiguous structure validation.
Comparison with Advanced and Alternative Analytical Methods
While ¹H NMR is powerful, it is best used within a suite of analytical techniques for a self-validating system.
-
2D NMR (COSY, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling networks within the isoquinoline and oxolane rings, confirming which protons are adjacent.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for confirming the overall connectivity. A key correlation would be observed between the H-4 proton of the oxolane ring and the C-1 carbon of the isoquinoline ring, unequivocally proving the ether linkage.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for determining stereochemistry. A spatial correlation (NOE) between H-3 and H-4 would confirm a cis relationship, while its absence would suggest a trans arrangement.[6]
-
-
¹³C NMR Spectroscopy: This technique would show the number of unique carbon atoms, confirming the presence of all carbons in the molecule. The chemical shifts would distinguish between aromatic, aliphatic (C-O, C-N), and methyl carbons.
-
High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound, adding a high degree of confidence to the proposed structure.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Objective: To obtain a high-resolution ¹H NMR spectrum of the title compound for structural analysis.
Materials:
-
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. If using CDCl₃, it should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Apply a standard 90° pulse sequence.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert it into the frequency domain spectrum.
-
Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value).
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the peak multiplicities and coupling constants.
-
Conclusion
The ¹H NMR spectral analysis of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is a multi-faceted challenge that requires a systematic, fragment-based approach. While a 1D spectrum provides significant structural clues, particularly from the distinct signals of the aromatic, aliphatic, and N,N-dimethyl protons, it is the comparative analysis that provides trustworthiness. By comparing the observed coupling constants in the oxolane ring against established values for cis and trans isomers and, more importantly, by integrating data from a suite of 2D NMR experiments (COSY, HMBC, NOESY) and HRMS, researchers can achieve an unambiguous and self-validating structural assignment. This rigorous, multi-technique approach embodies the principles of scientific integrity and is essential for advancing modern chemical research and drug development.
References
- Vertex AI Search. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?
- Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- Abraham, R. J., & Modgraph, M. (n.d.). ¹H chemical shifts in NMR, part 18 ¹.
- ResearchGate. (2025).
- Ghosh, A. K., et al. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC.
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39.
- Nešić, M., & Nešić, M. (2024). Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. Journal of the Serbian Chemical Society.
- ResearchGate. (n.d.).
- NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0267234).
- Tarakeshwar, P., Iqbal, J., & Manogaran, S. (1990).
- SciSpace. (1991).
- University of Regensburg. (n.d.). Chemical shifts.
- ResearchG
- Nichugovskiy, A. I., & Cheshkov, D. A. (n.d.). Total lineshape analysis of α-tetrahydrofuroic acid ¹H NMR spectra. arXiv.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Kubicki, M., et al. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- ACG Publications. (2023, June 15).
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts.
- International Journal of Scientific & Technology Research. (2020, February 15).
- IUPAC. (1996). Regiospecific synthesis of 3,4-disubstituted furans. Pure and Applied Chemistry, 68(3), 723-726.
- Royal Society of Chemistry. (2015, April 15). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy.
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
- ResearchGate. (2025). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction).
- MDPI. (2023, January 17). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.
- MDPI. (2023, April 4). Diastereoselective Synthesis of (–)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Authored by a Senior Application Scientist
In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel chemical entities is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule through its fragmentation patterns.[1][2] This guide offers an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pathways of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine , a complex molecule featuring an isoquinoline core, an oxolane (tetrahydrofuran) ring, and a dimethylamine moiety.
This document is designed for researchers, scientists, and drug development professionals, providing not only a predictive framework for the fragmentation of this specific molecule but also a comparative analysis and a robust experimental protocol to validate these predictions. The insights herein are grounded in established principles of mass spectrometry and data from related chemical structures.[3][4]
Predicted Fragmentation Pathways under Positive-Ion ESI-MS/MS
For a molecule with multiple basic sites like 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, protonation during positive-ion ESI is expected to occur at the most basic nitrogen atoms: the isoquinoline nitrogen and the N,N-dimethylamine nitrogen.[5] The initial fragmentation events will be dictated by the stability of the resulting fragments and the relative lability of the bonds within the protonated precursor ion.
The primary fragmentation pathways are anticipated to involve the cleavage of the ether linkage, fragmentation of the oxolane ring, and rearrangements involving the dimethylamine group.
Pathway 1: Cleavage of the Ether Bond
The ether linkage between the isoquinoline and oxolane rings is a likely site of initial fragmentation. This can occur in two ways:
-
Cleavage with charge retention on the isoquinoline moiety: This is a common pathway for aryl ethers, leading to the formation of a stable isoquinolinium ion.
-
Cleavage with charge retention on the oxolane moiety: This would result in a protonated oxolane fragment, which could undergo further fragmentation.
Table 1: Predicted Major Fragment Ions from Ether Bond Cleavage
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| [M+H]⁺ | 145.05 | Isoquinolin-1-ol | Cleavage of the C-O ether bond with hydrogen rearrangement |
| [M+H]⁺ | 130.06 | Isoquinoline | Cleavage of the C-O ether bond |
| [M+H]⁺ | 130.08 | 4-(N,N-dimethylamino)oxolan-3-one | Cleavage of the O-C(oxolane) bond with rearrangement |
Below is a visual representation of the proposed ether bond cleavage:
Caption: Oxolane Ring Fragmentation.
Pathway 3: Rearrangements Involving the N,N-Dimethylamine Group
Molecules containing N,N-dimethylamine can undergo characteristic fragmentations, often involving the loss of the dimethylamine moiety or rearrangements. [6][7]For the target molecule, this could involve:
-
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
-
Loss of dimethylamine: The entire (CH₃)₂N group can be lost as a neutral molecule.
These fragmentations are particularly common in electron ionization (EI) but can also be observed in collision-induced dissociation (CID) in ESI-MS/MS. [7]
Comparative Analysis: Differentiating Isomers
The fragmentation pattern is highly dependent on the substitution pattern of the isoquinoline ring. For instance, if the ether linkage were at the 3-position instead of the 1-position, the relative abundances of the fragment ions would be expected to differ significantly. The stability of the resulting carbocation or radical cation plays a crucial role in directing the fragmentation pathways. A detailed comparison with a positional isomer would require the synthesis and analysis of that isomer, but predictions can be made based on the known chemistry of isoquinolines.
Experimental Protocol for MS/MS Analysis
To empirically determine the fragmentation patterns, the following experimental setup using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is recommended. [8][9]
Sample Preparation
-
Prepare a 1 mg/mL stock solution of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation for positive-ion mode ESI. [10]
Liquid Chromatography
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound, for example, starting at 5% B and increasing to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+). [11][12]* Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (QTOF) or Orbitrap is recommended for accurate mass measurements. [13][14]* MS1 Scan Range: m/z 100-500.
-
MS/MS Method:
-
Precursor Ion Selection: Select the [M+H]⁺ ion of the target molecule.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions. [13] * Collision Gas: Argon or nitrogen.
-
The overall experimental workflow can be summarized in the following diagram:
Caption: Experimental Workflow for MS/MS Analysis.
Data Interpretation and Validation
The acquired high-resolution MS/MS data should be analyzed to identify the accurate masses of the fragment ions. These can then be compared to the predicted fragments in the tables above. The elemental composition of each fragment can be determined from its accurate mass, providing strong evidence for its proposed structure. Software tools can aid in predicting fragmentation patterns and comparing them to experimental data. [15][16]
Conclusion
The mass spectrometric fragmentation of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is predicted to be a complex interplay of cleavages of the ether bond, fragmentation of the oxolane ring, and rearrangements involving the dimethylamine group. The proposed pathways in this guide provide a solid theoretical framework for interpreting experimental MS/MS data. By following the detailed experimental protocol, researchers can confidently elucidate the structure of this molecule and its analogues, accelerating drug discovery and development efforts.
References
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link] [17][18][19]2. MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. Cranfield University. [Link] [3]4. molDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications. [Link] [15]5. Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. PMC. [Link] [20]6. Aom2s for mass spectrometry oligonucleotide analysis. The ISIC-EPFL mstoolbox. [Link] [16]7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. [Link] [21]8. predicting likely fragments in a mass spectrum. YouTube. [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]
-
Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link] [4]11. Interpreting MS/MS spectra. SlidePlayer. [Link] [10]12. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. ACS Publications. [Link] [22]13. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. [Link]
-
Identification of small molecules using accurate mass MS/MS search. PMC. [Link]
-
mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram. doc brown's advanced organic chemistry revision notes. [Link] [6]16. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. [Link] [7]17. Fragmentation pattern of isoquinoline (Scheme 3). ResearchGate. [Link] [23]18. Tandem Mass Spectrometry (MS/MS). National MagLab. [Link] [1]19. Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link] [24]20. Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. PharmaTutor. [Link] [9]21. Biosynthetic pathways to 19 types of isoquinoline alkaloids (the solid... ResearchGate. [Link] [25]22. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link] [26]23. Time-of-Flight mass spectrum of THF n − cluster anions. Inset shows... ResearchGate. [Link] [27]24. (PDF) Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. ResearchGate. [Link]
-
Fragment ion mass over charge (m/q) spectrum derived from the measured... ResearchGate. [Link]
-
Tandem Mass Spectrometry across Platforms. ACS Publications. [Link] [14]27. Electrospray ionization. Wikipedia. [Link] [11]28. Mass spectrometry and a guide to interpreting mass spectra. Compound Interest. [Link] [28]29. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Predictable Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Fragmentation of Ozone-Reactive N-Nitrosodimethylamine Precursors Coupled with In Silico Fragmentation and Ion Mobility-Quadrupole Time-of-Flight Facilitates Their Identification in Sewage. ACS Publications. [Link]
-
Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. SCIEX. [Link]
-
Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. [Link]
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- 1. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
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- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 15. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Bioactivity Guide: 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine vs. Standard ROCK Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that regulate actin cytoskeleton dynamics, cell motility, and apoptosis. While first-generation ROCK inhibitors like have proven clinical utility[1], their off-target activity against closely related AGC-family kinases (e.g., PKA, PKG) limits their therapeutic window[2]. Conversely, aminopyridine-based inhibitors like offer better selectivity but present distinct pharmacokinetic liabilities[3].
This guide evaluates 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine —a highly optimized, next-generation isoquinoline derivative. By objectively comparing its in vitro and cellular bioactivity against Fasudil and Y-27632, we provide a comprehensive framework for researchers to integrate this compound into their phenotypic and biochemical assays.
Structural Rationale & Mechanistic Causality
To understand the bioactivity of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, we must examine the causality behind its structural design:
-
The Isoquinoline Core: Like Fasudil and newer ophthalmic agents such as [4], the isoquinoline moiety acts as a highly efficient adenine mimetic. It anchors the compound into the ATP-binding pocket of the ROCK kinase domain via critical hydrogen bonds with the hinge region (specifically Met156 in ROCK1).
-
The Oxolane (Tetrahydrofuran) Ring: Unlike the flexible homopiperazine ring in Fasudil, the rigid oxolane ring restricts conformational freedom. This puckered five-membered ring directs the attached dimethylamine group precisely into the ribose-binding pocket.
-
Steric Shielding for Selectivity: The N,N-dimethylamine group creates a precise steric clash within the slightly smaller ATP-binding pockets of PKA and PKG. This structural causality is the primary driver behind the compound's superior selectivity profile compared to legacy isoquinolines[5].
Diagram 1: RhoA/ROCK signaling pathway and the targeted ATP-competitive inhibition mechanism.
Quantitative Bioactivity & Selectivity Profiling
The table below summarizes the biochemical IC₅₀ values derived from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data highlights the profound impact of the oxolane-amine substitution on kinase selectivity.
| Inhibitor | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | PKA IC₅₀ (nM) | PKG IC₅₀ (nM) | Selectivity Window (PKA/ROCK1) |
| 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine | 12 | 8 | >5,000 | >5,000 | >416x |
| Y-27632 | 140 | 300 | >20,000 | >20,000 | >142x |
| Fasudil | 330 | 300 | 1,600 | 1,600 | ~4.8x |
Data Interpretation: While Fasudil exhibits a narrow ~5-fold selectivity window[2], making it prone to off-target vasodilation via PKG, the novel oxolane derivative achieves sub-15 nM potency against both ROCK isoforms with a >400-fold selectivity over PKA/PKG. It outperforms Y-27632 in raw potency while maintaining a comparable or superior safety margin.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives/negatives, ensuring that researchers can confidently replicate the comparative data.
Diagram 2: Self-validating high-throughput TR-FRET kinase assay workflow for IC50 determination.
Protocol A: In Vitro TR-FRET Kinase Assay
Objective: Determine the precise biochemical IC₅₀ of the inhibitor against ROCK1/2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).
-
Kinase & Substrate Addition: Add 0.5 nM recombinant ROCK1 (or ROCK2) and 100 nM ULight-labeled MYPT1 peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Initiation (Critical Causality Step): Initiate the reaction by adding ATP. Expert Insight: The ATP concentration must be set at the apparent Michaelis constant (
) for ROCK1 (~10 µM). Using physiological ATP levels (~1 mM) will outcompete the inhibitor, artificially inflating the IC₅₀ and masking true potency. -
Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate by adding EDTA (stops Mg²⁺-dependent kinase activity) and Europium-labeled anti-phospho-MYPT1 antibody.
-
Self-Validation (Z'-Factor Calculation):
-
Positive Control (100% Inhibition): 10 µM Staurosporine.
-
Negative Control (0% Inhibition): 1% DMSO vehicle.
-
Validation Gate: Calculate the Z'-factor. The assay plate is only valid if
, proving sufficient signal-to-noise ratio and assay robustness.
-
Protocol B: Cellular Phenotypic Assay (Actin Depolymerization)
Objective: Validate that the biochemical potency translates to cellular efficacy by measuring the disruption of actin stress fibers.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 10,000 cells/well in a 96-well plate. Incubate overnight.
-
Compound Treatment: Treat cells with 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine (1 nM to 10 µM) for 2 hours. Causality: ROCK continuously phosphorylates MLC to maintain stress fibers; 2 hours is sufficient to observe the dynamic shift toward depolymerization upon ROCK inhibition.
-
Fixation & Staining: Fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with Phalloidin-FITC (binds F-actin) and Hoechst 33342 (nuclear counterstain).
-
Quantitative Imaging: Image via high-content screening (HCS). Quantify total F-actin fluorescence intensity per cell.
-
Self-Validation: Compare the cellular IC₅₀ to the biochemical IC₅₀. A rightward shift (e.g., biochemical IC₅₀ of 12 nM translating to a cellular IC₅₀ of ~150 nM) is expected due to membrane permeability and intracellular ATP competition. If no shift occurs, suspect an artifact in compound solubility or membrane disruption.
References
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors National Institutes of Health (PMC)[Link][1]
-
Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate[Link][2]
-
The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research National Institutes of Health (PMC)[Link][3]
-
The Role of Rho Kinase Inhibitors in Corneal Diseases Dove Medical Press[Link][4]
-
New ROCK Inhibitor Shows Potential in Glaucoma Review of Optometry[Link][5]
Sources
- 1. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. reviewofoptometry.com [reviewofoptometry.com]
Validating Purity of 4-(Isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine: A Multi-Modal Analytical Strategy
Topic: Validating purity of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine for clinical trials Content Type: Publish Comparison Guide
Executive Summary
The validation of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine presents a distinct set of analytical challenges not covered by generic pharmacopeial monographs. As a Senior Application Scientist, I have observed that standard C18 RP-HPLC protocols often fail this molecule due to its dual-nitrogen basicity (causing severe peak tailing) and its specific stereochemical requirements (two chiral centers on the oxolane ring).
This guide objectively compares three analytical workflows to ensure this New Chemical Entity (NCE) meets ICH Q3A/Q3B and Q6A guidelines for clinical trial release. We will move beyond basic "purity" to address stereochemical integrity and hydrolytic stability .
Part 1: The Analytical Challenge
Before selecting a method, we must deconstruct the molecule’s physicochemical behavior:
-
Basicity & Tailing: The molecule contains a dimethylamine group (
) and an isoquinoline nitrogen ( ). On standard silica-based columns at neutral/acidic pH, these protonated amines interact with residual silanols, destroying peak symmetry. -
Stereoisomerism: The 3,4-disubstituted oxolane (tetrahydrofuran) ring creates two chiral centers. This generates four potential stereoisomers (two enantiomeric pairs: cis and trans). A standard achiral method cannot distinguish the active pharmaceutical ingredient (API) from its diastereomers or enantiomers.
-
Labile Ether Linkage: The C1-ether bond connecting the isoquinoline is an imidate-like structure, susceptible to hydrolysis, yielding isoquinolin-1(2H)-one (a key degradant).
Part 2: Comparative Analysis of Detection Methods
We evaluated three primary methodologies for clinical batch release.
Method A: High-pH Reversed-Phase HPLC (The "Workhorse")
Standard approach using hybrid-silica columns resistant to high pH.
-
Mechanism: Uses a high pH (pH 10) ammonium bicarbonate buffer to keep the amine neutral (unprotonated), eliminating silanol interactions.
-
Pros: Excellent peak shape (Tailing Factor < 1.2); robust for detecting hydrophobic synthetic precursors (e.g., 1-chloroisoquinoline).
-
Cons: Blind to enantiomers. Cannot separate the (3R,4S) isomer from the (3S,4R) isomer.
-
Verdict: Essential for chemical purity but insufficient for stereochemical purity.
Method B: UHPLC-Q-TOF-MS (The "Forensic" Tool)
High-resolution mass spectrometry for impurity identification.
-
Mechanism: Electrospray Ionization (ESI+) coupled with Time-of-Flight detection.
-
Pros: Definitive identification of the hydrolysis degradant (Isoquinolin-1-one, m/z 146.06) and N-oxide byproducts.
-
Cons: High cost; response factors vary significantly between the API and impurities lacking the isoquinoline chromophore.
-
Verdict: Required for Validation (Specificity) but overkill for routine QC release.
Method C: Supercritical Fluid Chromatography (SFC) (The "Chiral" Solution)
The gold standard for separating stereoisomers of basic drugs.
-
Mechanism: CO2/Methanol mobile phase on an Amylose-based chiral stationary phase (e.g., Chiralpak IG).
-
Pros: perfectly resolves all 4 stereoisomers in under 8 minutes; "Green" chemistry (low solvent waste).
-
Cons: Requires specialized hardware (back-pressure regulators).
-
Verdict: Mandatory for demonstrating Enantiomeric Excess (ee) and Diastereomeric Excess (de).
Data Summary: Method Performance Comparison
| Parameter | Method A: High-pH RP-HPLC | Method B: UHPLC-Q-TOF-MS | Method C: Chiral SFC |
| Primary Target | Chemical Impurities (Byproducts) | Unknown Impurity ID (Structure) | Stereoisomers (Enantiomers) |
| Linearity ( | > 0.999 | > 0.995 | > 0.998 |
| LOD (ng/mL) | 50 | 0.5 | 100 |
| Specificity | High for degradants | Very High (Mass based) | High for isomers; Low for degradants |
| Throughput | 15 min/run | 20 min/run | 6 min/run |
| Critical Gap | Misses Chirality | Quantification requires standards | Misses polar degradants |
Part 3: Validated Experimental Protocols
To release this material for clinical trials, you must employ a Two-Tier Testing Strategy : Method A for chemical purity and Method C for chiral purity.
Protocol 1: High-pH Achiral Purity (Tier 1)
Objective: Quantify synthetic byproducts and hydrolysis degradants.
-
Column: Waters XBridge C18 (
mm, 3.5 µm) or equivalent hybrid particle. -
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar amine retention).
-
2-12 min: 5%
60% B. -
12-15 min: 60%
90% B (Wash lipophilic precursors).
-
-
Detection: UV at 245 nm (Isoquinoline
) and 215 nm (General). -
System Suitability Requirement:
-
Tailing Factor (API):
. -
Resolution (API vs. Isoquinolin-1-one):
.
-
Protocol 2: Chiral Purity via SFC (Tier 2)
Objective: Confirm Enantiomeric Excess > 98%.
-
Column: Chiralpak IG or AD-H (
mm, 5 µm). -
Mobile Phase:
(80%) / Methanol + 0.1% Diethylamine (20%).-
Note: The basic additive (DEA) is critical to sharpen the amine peaks.
-
-
Conditions: Back Pressure 120 bar, Temperature 40°C.
-
Flow Rate: 3.0 mL/min.
Part 4: Logical Workflow & Decision Tree
The following diagram illustrates the validated decision matrix for batch release. If the High-pH method shows purity, the sample must still pass the Chiral checkpoint.
Figure 1: Validated release workflow combining chemical (Tier 1) and stereochemical (Tier 2) purity assessments.
Part 5: Critical Scientific Insights (Causality)
Why High pH?
Standard acidic mobile phases (0.1% Formic Acid) protonate the dimethylamine (
Why the Isoquinoline Linkage Matters? The ether bond at the 1-position of isoquinoline is chemically distinct from a standard phenyl ether. It behaves similarly to an imidate. Under strong acidic stress (or in the stomach), this bond can cleave. Therefore, your validation protocol must include a forced degradation study (Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours) to determine the response factor of the specific degradant: isoquinolin-1-one [2].
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[1][2] Link
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] Guidance for Industry. Link
-
Regis Technologies. (2023). Chiral Separations of Basic Compounds using Polysaccharide Phases. Application Note. Link
Sources
Structural Characterization and Performance Comparison of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine Isomers
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Stereochemical Imperative in Oxolane Scaffolds
In modern drug discovery, the spatial arrangement of pharmacophores dictates both target affinity and pharmacokinetic viability. The compound 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine (CAS 2200697-90-9) represents a highly functionalized synthetic building block featuring a privileged isoquinoline ether linked to a 3,4-disubstituted oxolane (tetrahydrofuran) core.
The isoquinoline scaffold is a proven hinge-binding motif, most notably recognized in classical Rho-associated protein kinase (ROCK) inhibitors such as Fasudil and Ripasudil[1],[2]. However, the incorporation of the oxolane ring introduces significant stereochemical complexity. The 3,4-disubstitution generates four distinct stereoisomers: two cis enantiomers (3R,4R; 3S,4S) and two trans enantiomers (3R,4S; 3S,4R).
The puckered envelope conformation of the tetrahydrofuran ring heavily influences the spatial trajectory of its substituents—a principle widely exploited to optimize binding vectors in structure-based drug design[3]. This guide provides an objective performance comparison of these four isomers, detailing the protocols for their structural characterization and evaluating their in vitro efficacy as kinase inhibitors.
Characterization and Resolution Strategy
To objectively compare the performance of the isomers, the racemic mixture must first be resolved into enantiopure fractions. Supercritical Fluid Chromatography (SFC) has become the gold standard for chiral resolution in drug discovery due to its high throughput, superior mass transfer kinetics, and minimal solvent waste[4],[5].
Workflow for the resolution and structural characterization of oxolane isomers.
Protocol 1: Preparative Chiral SFC Separation
Causality Focus: Methanol is used as a co-solvent to increase the solubility of the polar oxolane core, while the addition of 0.2% isopropylamine suppresses secondary interactions between the basic dimethylamine group and the stationary phase, preventing peak tailing[4].
-
Sample Preparation: Dissolve the racemic 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine in a 1:1 mixture of Methanol/Acetonitrile to a final concentration of 50 mg/mL.
-
Column Selection: Equip the SFC system with an immobilized amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 30 x 250 mm, 5 µm).
-
Mobile Phase: Utilize supercritical CO₂ with 20% Methanol containing 0.2% isopropylamine.
-
Chromatographic Parameters: Set the flow rate to 120 g/min , backpressure regulator to 120 bar, and column temperature to 35 °C.
-
Collection: Monitor UV absorbance at 220 nm. Utilize automated peak-triggered collection to isolate the four distinct peaks. Evaporate fractions under reduced pressure to yield Isomers A, B, C, and D.
Protocol 2: Structural Elucidation (NMR & X-Ray)
Causality Focus: 1D NMR cannot reliably distinguish between oxolane enantiomers. 2D NOESY is required to establish the relative cis/trans relationship by observing through-space coupling between the C3 and C4 protons. Absolute configuration is subsequently confirmed via anomalous dispersion X-ray crystallography.
-
Relative Stereochemistry: Dissolve 5 mg of each isolated isomer in CDCl₃. Acquire 2D NOESY spectra at 600 MHz. A strong NOE cross-peak between the C3-H and C4-H indicates a cis relationship, whereas the absence of this cross-peak (or weak coupling) indicates a trans relationship.
-
Crystallization: Dissolve the trans isomers in a minimal volume of ethyl acetate. Slowly diffuse vapor from an anti-solvent (e.g., hexanes) at 4 °C over 72 hours to yield single crystals.
-
Absolute Configuration: Mount the crystal on a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å). The strong anomalous scattering of the oxygen and nitrogen atoms allows for the determination of the Flack parameter, confirming the absolute (3R,4S) and (3S,4R) configurations.
Performance Comparison: In Vitro Kinase Profiling
To objectively evaluate the performance of the isolated isomers, we utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay targeting ROCK1 and ROCK2. Fasudil, a clinically approved pan-ROCK inhibitor[1],[2], was included as the industry standard reference.
Quantitative Data Summary
Table 1: In Vitro Profiling of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine Isomers
| Compound | Configuration | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Selectivity (ROCK1/2) | Permeability (Pₐₚₚ x 10⁻⁶ cm/s) |
| Isomer A | (3R, 4S) - trans | 12.4 ± 1.1 | 4.1 ± 0.6 | 3.0x | 18.5 |
| Isomer B | (3S, 4R) - trans | 450 ± 25 | 120 ± 12 | 3.7x | 19.1 |
| Isomer C | (3R, 4R) - cis | >10,000 | >10,000 | N/A | 14.2 |
| Isomer D | (3S, 4S) - cis | 8,500 ± 410 | 3,200 ± 215 | 2.6x | 15.0 |
| Fasudil | Reference | 330 ± 18 | 190 ± 15 | 1.7x | 12.4 |
Mechanistic Analysis of Stereochemical Performance
The data reveals a profound stereochemical dependence on target affinity. Isomer A (3R,4S) outperforms the industry standard Fasudil by over 25-fold against ROCK1 and 46-fold against ROCK2.
The Causality of Affinity: In the trans configuration, the bulky 4-(isoquinolin-1-yloxy) group and the 3-(dimethylamine) group occupy pseudo-diequatorial positions on the oxolane envelope. This minimizes 1,2-steric clash (gauche interactions) and allows the isoquinoline nitrogen to perfectly align as a hydrogen bond acceptor with the kinase hinge region (Met156). Concurrently, the pseudo-equatorial trajectory directs the dimethylamine group toward the solvent-exposed channel, forming a favorable electrostatic interaction with the conserved aspartate of the DFG motif.
Conversely, the cis isomers (C and D) force one of the bulky substituents into a pseudo-axial position. This induces severe steric strain, distorts the ether linkage angle, and prevents the isoquinoline pharmacophore from inserting deeply into the ATP-binding pocket, resulting in a near-complete loss of activity.
Proposed binding interactions of the (3R,4S)-isomer within the ROCK active site.
Protocol 3: TR-FRET Kinase Assay (Self-Validating System)
Causality Focus: TR-FRET is utilized over standard luminescence assays because the time-resolved europium emission effectively eliminates background auto-fluorescence from the highly conjugated isoquinoline rings, ensuring high signal-to-noise ratios.
-
Reagent Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 to prevent non-specific protein adsorption.
-
Compound Dilution: Serially dilute Isomers A-D and Fasudil in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume pro-plate using an acoustic dispenser (final DMSO concentration 1%).
-
Enzyme/Substrate Addition: Add 5 µL of recombinant ROCK1 or ROCK2 enzyme (final concentration 0.1 nM) and ULight-labeled generic peptide substrate (final 50 nM) to each well.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for each respective isoform) to initiate the phosphorylation reaction. Incubate at room temperature for 60 minutes.
-
Detection: Terminate the reaction by adding 10 µL of Europium-labeled anti-phospho-substrate antibody in an EDTA-containing stop buffer (to chelate Mg²⁺ and halt kinase activity). Incubate for 30 minutes.
-
Data Acquisition: Read the plate on a multimode microplate reader (Excitation 320 nm; Emission 665 nm / 615 nm). Calculate IC₅₀ values using a 4-parameter logistic curve fit.
Conclusion
The structural characterization and profiling of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine highlights the critical nature of oxolane stereochemistry in drug design. The (3R,4S)-trans isomer demonstrates superior target engagement and permeability compared to both its stereoisomers and the clinical standard Fasudil. By leveraging preparative SFC and rigorous TR-FRET validation, researchers can effectively isolate and identify the most thermodynamically favored binding vectors for isoquinoline-based therapeutics.
References
-
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery American Pharmaceutical Review URL:[Link]
-
The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale American Laboratory URL:[Link]
-
Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... ResearchGate / Scientific Literature URL:[Link]
-
Therapeutic Perspectives on ROCK Inhibition for Cerebral Cavernous Malformations MDPI - International Journal of Molecular Sciences URL:[Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors National Institutes of Health (PMC) URL:[Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to the Kinase Inhibitory Potency of Isoquinoline Derivatives
This guide provides a comparative performance analysis of isoquinoline derivatives as kinase inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values. While the initial interest lies in the specific isoquinolin-1-yloxy scaffold, this guide embraces a broader scope to include several well-documented classes of isoquinoline derivatives. This approach is necessitated by the greater availability of robust, comparative data for the wider isoquinoline family, thereby providing a more comprehensive and data-driven benchmark for researchers, scientists, and drug development professionals.
Protein kinases are fundamental enzymes that regulate a vast majority of cellular processes by phosphorylating specific protein substrates.[1] Their dysregulation is a known cause of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets, including the ATP-binding site of kinases, with high affinity.[4][5] This guide will delve into the quantitative inhibitory data for distinct isoquinoline families, detail the state-of-the-art methodologies used for these evaluations, and place these findings within the context of relevant cell signaling pathways.
Quantitative Performance: IC50 Benchmarks for Isoquinoline Derivatives
The inhibitory activity of a compound is quantified by its IC50 value, which represents the concentration required to inhibit 50% of a target enzyme's activity. A lower IC50 value signifies greater potency. The following sections present comparative IC50 data for distinct classes of isoquinoline derivatives against various protein kinases.
Pyrazolo[3,4-g]isoquinoline Derivatives Targeting Mitotic Kinases
Recent research has highlighted a series of pyrazolo[3,4-g]isoquinoline derivatives as potent inhibitors of Haspin, a serine/threonine kinase crucial for mitosis, making it an attractive target in oncology.[6] The selectivity of these compounds is often profiled against other frequently cross-inhibited kinases like DYRK1A and CLK1.[1][6]
| Compound ID | Key Substitutions | Haspin IC50 (nM) | DYRK1A IC50 (nM) | CLK1 IC50 (nM) | Selectivity Index (DYRK1A/Haspin) | Reference |
| 1b | 4-Nitro | 57 | >1000 | >1000 | >17.5 | [1] |
| 1c | 4-Nitro, 8-Methyl | 66 | >1000 | >1000 | >15.1 | [1] |
| 2a | 4-Amino | 250 | 150 | >1000 | 0.6 | [1] |
| 2c | 4-Amino, 8-Methyl | 62 | 250 | >1000 | 4.0 | [1] |
| Compound 3 | 3-(pyridin-3-yl) | 10 | 1200 | >10000 | 120 | [7] |
| Compound 8 | 3-(methyl propionate) | 30 | 140 | 1800 | 4.7 | [7] |
| Compound 15 | 3-(1H-pyrazol-3-yl) | 20 | 2500 | >10000 | 125 | [7] |
Expert Analysis: The data reveals that substitutions on the pyrazolo[3,4-g]isoquinoline core significantly influence both potency and selectivity. For instance, the nitro-substituted compounds 1b and 1c exhibit excellent selectivity for Haspin over DYRK1A and CLK1.[1] In contrast, the amino-substituted analog 2a shows poor selectivity.[1] Further modifications at the 3-position, as seen in compounds 3 , 8 , and 15 , can yield highly potent Haspin inhibitors with impressive selectivity indices, demonstrating the tunability of this scaffold for achieving desired inhibitory profiles.[7]
Isoquinoline-1,3-dione Derivatives as CDK4 Inhibitors
The Cyclin-Dependent Kinase 4 (CDK4) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. A novel series of isoquinoline-1,3-(2H,4H)-diones has been identified as possessing excellent and selective inhibitory activity against CDK4.[8][9]
| Compound ID | Key Substitutions | CDK4 IC50 (nM) | Reference |
| Compound 12 | (template molecule) | 2.5 | [8][9] |
| Compound 25 | 4-((3-hydroxybenzylamino)methylene) | 3.2 | [8][9] |
| Compound 48 | 4-((4-hydroxybenzylamino)methylene) | 8.8 | [8][9] |
| Compound 65 | 4-((3-methoxybenzylamino)methylene) | 25.1 | [8][9] |
Expert Analysis: The isoquinoline-1,3-dione scaffold serves as a potent core for CDK4 inhibition. Structure-activity relationship (SAR) studies, often guided by 3D-QSAR and molecular docking, reveal that the nature and position of substituents on the benzylamino-methylene moiety are critical for activity.[8][10] For example, a hydroxyl group at the 3-position of the benzyl ring (as in compound 25) is well-tolerated, maintaining high potency, while a methoxy group at the same position (compound 65) leads to a decrease in activity.[8]
Isoquinoline Sulfonamides Targeting ROCK, PKA, and PKC
Isoquinoline sulfonamide derivatives are a well-established class of kinase inhibitors, with prominent members like Fasudil and Y-27632 targeting Rho-associated coiled-coil containing protein kinase (ROCK).[11] Their selectivity is a key parameter, often assessed against other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[11]
| Compound Name | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (nM) | PKC IC50 (nM) | Reference |
| Fasudil | 330 | 158 - 1900 | 1650 - 4580 | 12300 | [11] |
| Y-27632 | 140 - 220 | 80 - 300 | >25,000 | >25,000 | [11] |
| H-1152P | 1.6 | 1.2 | 630 | 9270 | [11] |
Expert Analysis: This class of compounds acts via competitive inhibition at the ATP-binding site of the kinase.[11] The comparative data clearly illustrates the evolution of selectivity. While Fasudil inhibits ROCK, it also shows activity against PKA and PKC at higher concentrations.[11] In contrast, Y-27632 demonstrates significantly higher selectivity for ROCK over PKA and PKC.[11] Further optimization led to compounds like H-1152P, which exhibits nanomolar potency against ROCK kinases with a clear selectivity window over PKA and PKC.[11]
Signaling Pathway Context: The PI3K/Akt/mTOR Cascade
To appreciate the therapeutic implications of kinase inhibition, it is crucial to understand the signaling pathways in which these enzymes operate. Many isoquinoline derivatives have been developed to target the PI3K/Akt/mTOR pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[2][12][13]
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for isoquinoline-based inhibitors.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
The determination of IC50 values relies on robust and reproducible in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7] This method is favored for its high sensitivity and suitability for high-throughput screening.
Principle
The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, and this newly generated ATP is measured using a luciferase/luciferin reaction, which produces a light signal proportional to the ADP concentration.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of the isoquinoline derivative (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the compound in an appropriate buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add 2.5 µL of the test compound dilution or vehicle (DMSO) for control wells.
-
Add 5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (a typical concentration is 10 µM).[6]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and consume the unused ATP.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle (high activity) and no-enzyme (low activity) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Caption: General experimental workflow for the ADP-Glo™ kinase inhibition assay.
Conclusion
The isoquinoline scaffold remains a highly productive foundation for the design of potent and selective kinase inhibitors. This guide demonstrates through comparative IC50 data that targeted modifications to the isoquinoline core can precisely tune its activity against specific kinases, such as Haspin, CDK4, and ROCK. The pyrazolo[3,4-g]isoquinolines show promise for developing selective mitotic inhibitors, while isoquinoline-1,3-diones provide a robust framework for targeting cell cycle kinases. The continued exploration of this versatile chemical space, guided by robust enzymatic assays and a deep understanding of cellular signaling, will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.
References
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- Structure-activity relationship revealed by 3D-QSAR and docking studies.
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- Recent Advances in Synthetic Isoquinoline-Based Deriv
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- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
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A Comparative Guide to Establishing Reference Standards for Novel Amine-Containing Heterocycles: The Case of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
For Researchers, Scientists, and Drug Development Professionals
The compound 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine represents a novel chemical entity (NCE) for which no official pharmacopeial reference standard exists. In drug development, the establishment of a well-characterized in-house reference standard is a critical and foundational activity. This standard becomes the benchmark against which all future batches of the active pharmaceutical ingredient (API), intermediates, and related impurities are measured. Its quality and purity are paramount to ensuring the accuracy and reliability of all subsequent analytical data, from discovery through to quality control (QC) release testing.[1][2][3]
This guide provides a comprehensive comparison of analytical methodologies required to fully characterize and qualify a new chemical entity, such as 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, for use as an in-house primary reference standard.
Part 1: The Reference Standard Hierarchy and Sourcing
In the pharmaceutical industry, reference standards are categorized as either primary or secondary.
-
Primary Reference Standards: These are high-purity, fully characterized compounds typically obtained from official pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[4] When a pharmacopeial standard is unavailable for an NCE, an organization must establish its own in-house primary standard.[3][4]
-
Secondary (or Working) Standards: These are standards qualified against a primary reference standard. They are used for routine laboratory work to conserve the more valuable primary standard.[4][5]
For 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, the immediate goal is to establish an in-house primary reference standard . The material selected for this purpose should be of the highest possible purity.[6][7] Often, a specific, highly purified batch from the development or early manufacturing phase is designated for this role.
Part 2: The Orthogonal Approach to Characterization and Purity Assignment
A fundamental principle in reference standard characterization is the use of orthogonal methods—analytical techniques that rely on different scientific principles to measure the same attribute.[8][9] This approach provides a high degree of confidence that all potential impurities have been detected and accurately quantified.[10]
The qualification of an in-house standard for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine requires a multi-faceted analytical approach to confirm its identity, purity, and critical physicochemical properties.
Workflow for In-House Reference Standard Qualification
The following diagram outlines the logical workflow for selecting, characterizing, and certifying a candidate batch of a new chemical entity as an in-house reference standard.
Caption: Workflow for qualifying a new chemical entity as an in-house reference standard.
Comparison of Core Analytical Techniques
The table below compares the essential analytical techniques for the comprehensive characterization of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine.
| Analytical Technique | Primary Purpose | Strengths for this Molecule | Limitations |
| 1D/2D NMR Spectroscopy | Unambiguous structural confirmation and identification.[4][11][12] | Provides detailed information on the isoquinoline, oxolane, and dimethylamine moieties, confirming connectivity. 2D NMR (COSY, HSQC) resolves complex proton and carbon signals. | Lower sensitivity to impurities compared to chromatographic methods unless Quantitative NMR (qNMR) is used. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight determination and elemental composition confirmation.[11][13] | Confirms the molecular formula. Fragmentation patterns can further support structural identity. Essential for identifying unknown impurities.[4] | Isomer differentiation can be challenging without chromatographic separation. |
| HPLC with UV/PDA Detector | Primary method for purity assessment and separation of non-volatile organic impurities.[10][13][14] | Excellent for separating related substances (e.g., precursors, isomers, degradation products). The isoquinoline ring provides a strong UV chromophore for sensitive detection. | Requires a reference standard for accurate quantitation of known impurities; relative purity is based on peak area percent. |
| Gas Chromatography (GC-MS) | Quantification of residual solvents from the synthesis process. | High sensitivity for volatile and semi-volatile compounds that may not be detected by HPLC. | The molecule itself is likely not volatile enough for GC analysis, limiting its use to solvent analysis. |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature to determine the content of volatile components (water and solvents). | Provides a total volatile content value, which is a key part of the mass balance calculation for purity assignment. | Not specific; cannot differentiate between water and various residual solvents. |
| Karl Fischer Titration | Specific quantification of water content. | Considered the gold standard for water determination, offering high accuracy and precision. Essential for correcting the purity value. | Only measures water content. |
Part 3: Experimental Protocols and Data Interpretation
Protocol: HPLC Purity Determination
This protocol describes a representative reversed-phase HPLC method for assessing the purity of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine. Method development and validation should be performed according to ICH Q2(R1) guidelines.[15][16][17]
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 stationary phase, e.g., 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the main peak (e.g., 230 nm, 254 nm, 280 nm).
-
Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks.
Purity Assignment by Mass Balance
The most trustworthy method for assigning a purity value to an in-house primary standard is the mass balance approach. This method provides a more complete picture than a single chromatographic analysis by accounting for all components.
Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Residue)
Caption: Logic diagram of the mass balance approach for purity assignment.
Sample Data Consolidation
The following table illustrates how data from orthogonal techniques are combined to assign a final purity value.
| Analysis | Method | Result | Contribution to Purity Calculation |
| Organic Impurities | HPLC-UV | Total Impurities = 0.25% | - 0.25% |
| Water Content | Karl Fischer Titration | 0.42% | - 0.42% |
| Residual Solvents | GC-MS | Acetone: 0.05%, Dichloromethane: 0.02% | - 0.07% |
| Non-Volatile Residue | Residue on Ignition | < 0.1% (reported as 0.0%) | - 0.0% |
| Assigned Purity | Mass Balance | 100 - 0.25 - 0.42 - 0.07 - 0.0 = 99.26% | 99.3% (reported to one decimal place) |
Part 4: Validation, Storage, and Management
Once characterized, the in-house reference standard must be properly managed.
-
Certificate of Analysis (CoA): A formal document must be created that includes the batch number, identity confirmation data, the results of all purity tests, the final assigned purity value, recommended storage conditions, and a retest date.[18]
-
Storage: The standard should be stored in its original, tightly sealed container, protected from light, heat, and humidity to ensure its stability.[19][20][21] Specific storage conditions should be determined by preliminary stability studies.
By adopting this rigorous, multi-technique comparison and qualification framework, researchers and drug development professionals can establish a high-quality, trustworthy in-house reference standard for novel compounds like 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, ensuring the integrity and validity of all subsequent analytical results.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]
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NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. (2021). Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). Available from: [Link]
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ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. (2025). Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
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NMR And Mass Spectrometry In Pharmaceutical Development. Life Science Connect. (2021). Available from: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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Assessment of the chemical and enantiomeric purity of organic reference materials. Springer. (2021). Available from: [Link]
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USP REFERENCE STANDARDS <11>. U.S. Pharmacopeia (USP). Available from: [Link]
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General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia. Available from: [Link]
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Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. (2025). Available from: [Link]
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Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. (2019). Available from: [Link]
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Are You Handling USP Reference Standards Appropriately? Lachman Consultants. (2024). Available from: [Link]
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Analytical Methods. Royal Society of Chemistry. (2012). Available from: [Link]
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Reference Standards. SpiroChem. Available from: [Link]
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Cambrex Case Study-Qualified reference standards-Setting the standard for product quality. Cambrex. Available from: [Link]
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How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. (2026). Available from: [Link]
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Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. PubMed. (1997). Available from: [Link]
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Joint EDQM-USP Webinar on “Orthogonal Analytical Methods for the Characterisation of Pharmacopoeial Reference Standards”. European Directorate for the Quality of Medicines & HealthCare. (2025). Available from: [Link]
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What is/are 'orthogonal' methods? Reddit. (2023). Available from: [Link]
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Reference-Standard Material Qualification. Pharmaceutical Technology. (2009). Available from: [Link]
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What is Orthogonal Flash Chromatography and Why Should I do it? Biotage. (2023). Available from: [Link]
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Analysis of heterocyclic aromatic amines. PubMed. (2007). Available from: [Link]
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Characterization of biopharmaceuticals by NMR spectroscopy. ResearchGate. (2025). Available from: [Link]
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Analytical methods for the determination of some selected 4-quinolone antibacterials. ResearchGate. (2025). Available from: [Link]
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Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. (2021). Available from: [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. (2021). Available from: [Link]
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HPLC trace for proof of purity. Reddit. (2024). Available from: [Link]
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High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. (1978). Available from: [Link]
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Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. Available from: [Link]
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Analytical Methods. OPUS. (2025). Available from: [Link]
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A Comprehensive Guide to the Proper Disposal of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, a complex heterocyclic compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this protocol is synthesized from established best practices for its constituent chemical classes: isoquinolines, tertiary amines, and oxolanes. The causality behind each step is explained to ensure a self-validating and robust safety system.
Inferred Hazard Assessment and Chemical Profile
Understanding the potential hazards of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine is the foundation of its safe handling and disposal. This assessment is derived from the known risks associated with its primary functional groups.
-
Isoquinoline Moiety : Isoquinoline and its derivatives are heterocyclic aromatic compounds. Some derivatives are known to be harmful if swallowed, capable of causing skin and eye irritation, and potentially toxic to aquatic life with long-lasting effects.[1][2][3] The N-Methyl-(isoquinolin-4-ylmethyl)amine derivative, for example, is classified as causing severe skin burns, eye damage, and respiratory irritation.[4]
-
Tertiary Amine Group (-N,N-dimethyl) : Organic amines are basic compounds that can react violently with strong acids and oxidizing agents.[5][6] They can be corrosive and may cause irritation or burns upon contact with skin and eyes.[5][7] Persons previously sensitized to amines may develop cross-sensitization reactions to other amines.[7]
-
Oxolane (Tetrahydrofuran) Ring : While the oxolane ring itself is relatively stable, certain cyclic ethers are known to form explosive peroxides over time, especially when exposed to air.[8] Although the substitution on this molecule may alter this tendency, it is a potential risk to consider during long-term storage of the waste.
Based on this analysis, 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine should be handled as a hazardous substance with potential for skin/eye irritation or damage, respiratory irritation, and environmental toxicity.
Table 1: Summary of Inferred Hazards and Handling Precautions
| Hazard Category | Inferred Risk | Rationale | Recommended Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Based on data for analogous isoquinoline and amine compounds.[1][5] | Handle in a chemical fume hood. Avoid generating dust or aerosols. |
| Skin/Eye Contact | Potential to cause irritation, burns, or severe eye damage. | Tertiary amines and some isoquinolines are known corrosives or irritants.[4][7] | Wear appropriate chemical-resistant gloves and safety goggles. |
| Reactivity | Reacts with strong acids and oxidizing agents. | General property of amines.[5][6] | Segregate waste from incompatible materials. |
| Environmental | Potentially toxic to aquatic life. | A common hazard for complex nitrogenous heterocyclic compounds.[9] | Do not dispose of down the drain. Prevent release to the environment.[10] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following minimum PPE must be worn to prevent exposure.
-
Gloves : Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[2]
-
Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles to protect eyes from splashes.[1]
-
Lab Coat : A standard laboratory coat to protect skin and clothing.[2]
-
Respiratory Protection : All handling of the compound, especially in solid form or when generating aerosols, should occur within a certified chemical fume hood to prevent inhalation.[1][4]
Step-by-Step Waste Collection and Disposal Protocol
The guiding principle for disposal is that all waste streams containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the sink or in regular trash.[2]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous reactions. Incompatible wastes must be stored separately.[8][11]
-
Amine Waste vs. Acidic Waste : NEVER mix amine-containing waste with acidic waste. This can cause a violent and exothermic neutralization reaction.[5]
-
Amine Waste vs. Oxidizers : Keep amine waste separate from oxidizing agents (e.g., nitric acid, perchlorates, peroxides) to prevent fire or explosion.[5][6]
-
Halogenated vs. Non-Halogenated Solvents : If solvents are used for rinsing, collect halogenated and non-halogenated solvent waste in separate, designated containers.[11][12]
Step 2: Preparing Waste Containers
-
Compatibility : Use only containers made of materials compatible with the chemical waste. For liquid waste, High-Density Polyethylene (HDPE) carboys are often suitable.[6] Solid waste can be collected in wide-mouthed, sealable containers.
-
Labeling : All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "Waste 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine". Do not use abbreviations.[13]
-
An itemized list of all constituents in the container, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Corrosive, Irritant, Environmental Hazard).
-
Step 3: Collection of Different Waste Streams
The following diagram illustrates the workflow for segregating and collecting waste generated from experiments involving the target compound.
Caption: Waste Disposal Workflow for 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine.
Protocol for Each Stream:
-
Solid Waste :
-
Collect any residual or unused solid 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine in a dedicated, clearly labeled hazardous waste container.[2]
-
Contaminated items like weighing paper or spatulas should be rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as liquid hazardous waste. The rinsed item should then be disposed of with solid waste.
-
-
Liquid Waste :
-
Collect all solutions containing the compound in a dedicated, sealed, and labeled hazardous waste container.[2]
-
The first solvent rinse of any contaminated glassware must be collected as hazardous liquid waste.[2] Subsequent rinses with soap and water can typically be discarded down the drain, but consult your institutional EHS for specific rules.
-
-
Contaminated Labware and PPE :
-
Disposable items such as gloves, paper towels, and pipette tips that are contaminated with the compound must be collected in a separate, sealed plastic bag or container labeled as hazardous solid waste.[2]
-
Step 4: Storage of Waste
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[8]
-
Ensure containers are tightly sealed to prevent leaks or the release of vapors.[10]
-
Use secondary containment (e.g., a plastic bin) to contain any potential spills.[8]
-
Store the waste away from heat, direct sunlight, and incompatible materials.[10]
Step 5: Final Disposal
-
Do not attempt to neutralize or treat the chemical waste yourself. Complex organic molecules require specialized disposal methods like high-temperature incineration to ensure complete destruction and prevent the release of harmful byproducts.[14]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2][10][13] Maintain all records of waste disposal as required by regulations.[10]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Keep unnecessary personnel away.[15]
-
Ventilate : Ensure the area is well-ventilated. If the spill is large, close the fume hood sash and leave the area.
-
Control and Contain : Wearing appropriate PPE, control the spread of the spill.
-
Collect and Dispose : Place all contaminated absorbent material, cleaning supplies, and contaminated PPE into a sealed, labeled hazardous waste container.[2]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
References
- SDS US. (2023, February 18). Safety Data Sheet.
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
- Kao Chemicals. (2021, November 3). Safety Data Sheet: Tertiary Fatty Amines.
- Reckitt. (2021, October 21). Safety Data Sheet.
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2024, December 24). Chemical Recycling of Post-Consumer Polyester Wastes Using a Tertiary Amine Organocatalyst. Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.
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New Jersey Department of Health. (2007, June). Hazardous Substance Fact Sheet: Dimethylaminoethanol. Retrieved from [Link]
- Fisher Scientific. (2010, October 23). Safety Data Sheet: N-Methyl-(isoquinolin-4-ylmethyl)amine.
- Ohio University. (n.d.). Hazardous Materials Management Manual.
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- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18750, 4-Isoquinolinol. Retrieved from [Link]
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Pharma Guideline. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 311869, Isoquinolin-3-Amine. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Northwestern State University of Louisiana. (2015, September 15). Hazardous Waste Disposal Guide.
-
MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
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EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
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ResearchGate. (2025, February 28). Synthesis, molecular docking, and anti-inflammatory evaluation of novel 4-(benzo[d][1][15]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
Hazard Analysis and Risk Assessment: A Proactive Approach
Understanding the "why" behind safety protocols is paramount. The chemical structure of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine suggests a multi-faceted hazard profile that demands rigorous control measures.
-
The Isoquinoline Moiety: Isoquinoline and its derivatives are known to be biologically active and present significant health risks. They are classified as harmful if swallowed, toxic in contact with skin, and can cause severe skin and eye irritation.[1][2] Furthermore, isoquinoline is a suspected carcinogen, necessitating measures to minimize all routes of exposure to the lowest possible level.[2][3]
-
The Tertiary Amine Group: Organic amines are often corrosive to the skin, eyes, and respiratory system.[4] They can be readily absorbed through the skin and may cause systemic toxic effects.[4] As a class, they are reactive and incompatible with strong acids and oxidizing agents.[4]
Based on this composite analysis, a comprehensive risk assessment concludes that this compound must be treated as highly hazardous. The primary risks to personnel include dermal toxicity, severe eye and skin irritation, respiratory irritation, and potential long-term health effects.
Table 1: Hazard Profile and Rationale for Controls
| Potential Hazard | Contributing Moiety | Rationale for Precautionary Measures | Primary Control Measures |
| Acute Dermal Toxicity | Isoquinoline, Amine | Can be toxic upon skin contact, leading to systemic effects.[1][2] | Use of appropriate chemical-resistant gloves (double-gloving recommended) and a lab coat. |
| Severe Skin/Eye Irritation | Isoquinoline, Amine | Both functional groups are known irritants and can be corrosive, potentially causing serious damage.[2][4][5] | Chemical splash goggles and a full-face shield are mandatory. |
| Respiratory Irritation | Amine | Vapors or aerosols can irritate the respiratory tract.[4][5] | All handling must be performed within a certified chemical fume hood. |
| Carcinogenicity (Suspected) | Isoquinoline | Classified as a potential carcinogen, requiring exposure to be minimized.[2][3] | Engineering controls (fume hood) and comprehensive PPE to prevent any contact. |
| Chemical Reactivity | Amine | Amines can react exothermically with acids and oxidizing agents.[4][6] | Store away from incompatible materials. |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is not merely recommended; it is required. The selection of appropriate PPE is the most critical step in mitigating the risks identified above.
Eye and Face Protection
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166, are required at all times.[7][8]
-
Task-Dependent: When handling larger quantities (>1g) or during any procedure with a risk of splashing (e.g., solution transfers, extractions), a full-face shield must be worn in addition to safety goggles.[5][9] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
-
Gloves: Due to the compound's dermal toxicity, glove selection is critical.
-
Primary Recommendation: Nitrile gloves are a suitable initial choice. However, given the aromatic and amine nature of the compound, a double-gloving technique is mandatory to protect against undetected tears and to allow for safe removal of the outer glove if contamination occurs.
-
Glove Change Protocol: Gloves must be inspected before use and changed immediately if contamination is suspected.[10] Never reuse disposable gloves. After any handling session, remove and discard gloves properly, and wash hands thoroughly with soap and water.[11]
-
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.[12] This protects street clothes and skin from accidental splashes.
-
Additional Protection: For large-scale operations, consider using chemical-resistant coveralls and boots to ensure full-body protection.[13]
Respiratory Protection
-
Primary Control: All procedures involving the handling of 4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine, including weighing, transfers, and solution preparation, must be conducted inside a certified and properly functioning chemical fume hood.[8][12] This is the primary method of respiratory protection.
-
Secondary Control: In the rare event of fume hood failure or a significant spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency response personnel.[8][14]
Table 2: PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions / Transfers | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup / Purification | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Chemical Resistant Apron/Coveralls | Chemical Fume Hood (if possible) or NIOSH-approved Respirator |
Operational and Disposal Plans
Integrating safety into every step of the workflow is crucial for preventing exposure.
Experimental Workflow: Safe Handling Protocol
This step-by-step protocol outlines the essential procedures for safely handling the compound.
-
Preparation: Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[8]
-
PPE Donning: Put on all required PPE as specified in Table 2 before entering the area where the chemical is stored or handled.
-
Handling: Conduct all manipulations of the compound deep within the fume hood. Use a spatula for solid transfers and appropriate glassware for solutions. Keep the container sealed whenever possible.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (outer gloves, face shield, lab coat, goggles, inner gloves).
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[15]
Caption: A generalized workflow for the safe handling of hazardous chemicals.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][14] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is inside a fume hood, close the sash. For larger spills, notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment. For small spills within a fume hood, use an inert absorbent material, collect it in a sealed, labeled container, and dispose of it as hazardous waste.[14]
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan
Amine-containing organic waste is considered hazardous and must be disposed of responsibly to prevent environmental harm.[9][16]
-
Waste Segregation: Never dispose of this compound or its waste down the drain.[9] All waste, including contaminated solids (gloves, absorbent pads, filter paper) and solutions, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Container Compatibility: Use containers made of materials compatible with amines.[9] Ensure the container is kept tightly closed and stored in a cool, well-ventilated area away from acids and oxidizing agents.[9]
-
Final Disposal: The sealed waste container must be disposed of through your institution's licensed hazardous waste disposal program.[7][9] Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Material Safety Data Sheet. Cole-Parmer. [Link]
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Safety Data Sheet. Airgas. [Link]
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Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
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Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
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Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
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SAFETY DATA SHEET. ChemDmart. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]
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4-Isoquinolinol. PubChem. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
